(Allyloxy)benzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
phenyl(prop-2-enoxy)methanol |
InChI |
InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 |
InChI Key |
HNJPKVBCIQOSKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of (Allyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Allyloxy)benzyl alcohol, a class of organic compounds featuring both an allyloxy and a benzyl alcohol moiety, holds significant potential in various scientific domains, including medicinal chemistry and materials science. The versatile reactivity of the allyl group, coupled with the chemical properties of benzyl alcohol, makes these compounds valuable synthetic intermediates. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound isomers (ortho-, meta-, and para-), drawing upon data from related compounds and established chemical principles.
Physical and Chemical Properties
While specific experimental data for all this compound isomers are not extensively available in the public domain, the properties of structurally related compounds and the parent molecule, benzyl alcohol, provide valuable insights.
General Properties
(Allyloxy)benzyl alcohols are expected to be colorless to pale yellow liquids or low-melting solids at room temperature. Their solubility in water is anticipated to be low, but they should be soluble in common organic solvents such as ethanol, ether, and chloroform.
Tabulated Physical Properties
The following tables summarize the known physical properties of benzyl alcohol and related substituted benzyl alcohol derivatives. These values serve as a reference for estimating the properties of this compound isomers.
Table 1: Physical Properties of Benzyl Alcohol
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Melting Point | -15.2 °C | [2][3] |
| Boiling Point | 205.3 °C | [1][2][3] |
| Density | 1.044 g/cm³ | [1] |
| Solubility in Water | 3.50 g/100 mL (20 °C) | [1] |
Table 2: Physical Properties of Related Substituted Benzyl Alcohols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Reference(s) |
| 3-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | - | 248-249 | 1.109 | [4] |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.17 | 22-25 | 259 | 1.113 | [5] |
| 3-Allyloxy-4-methoxybenzyl Alcohol | C₁₁H₁₄O₃ | 194.23 | - | - | - | |
| 4-(Benzyloxy)benzyl alcohol | C₁₄H₁₄O₂ | 214.26 | 86-87 | - | - | [6] |
| 3-Benzyloxy-4-methoxybenzyl alcohol | C₁₅H₁₆O₃ | 244.29 | 70-71 | - | - | [7] |
Synthesis and Purification
The most common and direct method for synthesizing (allyloxy)benzyl alcohols is through the Williamson ether synthesis. This involves the reaction of a hydroxybenzyl alcohol with an allyl halide in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
This protocol provides a general procedure for the synthesis of ortho-, meta-, or para-(allyloxy)benzyl alcohol.
Materials:
-
Appropriate isomer of hydroxybenzyl alcohol (e.g., 2-hydroxybenzyl alcohol, 3-hydroxybenzyl alcohol, or 4-hydroxybenzyl alcohol)
-
Allyl bromide or allyl chloride
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the hydroxybenzyl alcohol isomer (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add allyl bromide or allyl chloride (1.1 - 1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.[6][8][9]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of the synthesized this compound isomers can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons (-CH₂OH), the hydroxyl proton (-OH), and the protons of the allyl group (-OCH₂CH=CH₂). The chemical shift of the benzylic protons is typically around 4.6 ppm.[10][11] The hydroxyl proton signal can be broad and its chemical shift is concentration and solvent dependent.[12]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon (~65 ppm for benzyl alcohol), and the carbons of the allyl group.[13][14]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[15][16][17] A C-O stretching band will be observed around 1000-1200 cm⁻¹. Characteristic peaks for the C=C bond of the allyl group will appear around 1645 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺). Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical to form the stable benzyl cation, and dehydration (loss of H₂O).[18][19][20] For this compound, fragmentation of the allyl group is also expected.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the hydroxyl group, the allyl group, and the aromatic ring.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.[21]
-
Etherification/Esterification: The hydroxyl group can undergo further etherification or esterification reactions.
-
Reactions of the Allyl Group: The double bond in the allyl group can participate in various addition reactions (e.g., hydrogenation, halogenation) and rearrangements (e.g., Claisen rearrangement).
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing substituents.
Biological Activity
While specific studies on the biological activity of this compound isomers are limited, benzyl alcohol and its derivatives are known to possess antimicrobial properties.[22][23] They are effective against a range of Gram-positive and Gram-negative bacteria.[24][25] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[21]
Caption: A potential workflow for screening the biological activity of this compound.
Conclusion
(Allyloxy)benzyl alcohols are a promising class of compounds with potential applications in various fields. This guide provides a foundational understanding of their physical and chemical properties, synthesis, and characterization, primarily based on data from related structures. Further experimental investigation into the specific properties and biological activities of the individual ortho-, meta-, and para-isomers is warranted to fully elucidate their potential and pave the way for novel applications.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl alcohol [webbook.nist.gov]
- 4. indiamart.com [indiamart.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. researchgate.net [researchgate.net]
- 7. 3-BENZYLOXY-4-METHOXYBENZYL ALCOHOL CAS#: 1860-60-2 [m.chemicalbook.com]
- 8. ias.ac.in [ias.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. hil8_sln.html [ursula.chem.yale.edu]
- 14. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]
- 15. Benzyl alcohol [webbook.nist.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. organic chemistry - How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 23. Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 24. phexcom.com [phexcom.com]
- 25. purerims.smu.ac.za [purerims.smu.ac.za]
An In-depth Technical Guide to (4-methoxy-3-prop-2-enoxyphenyl)methanol
This technical guide provides a comprehensive overview of (4-methoxy-3-prop-2-enoxyphenyl)methanol, a benzyl alcohol derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, structural information, physical and chemical properties, a representative synthetic protocol, and a workflow for its preparation.
Chemical Identity and Structure
IUPAC Name: (4-methoxy-3-prop-2-enoxyphenyl)methanol
(Allyloxy)benzyl alcohol is a common name for a class of compounds. The specific compound detailed in this guide is formally named (4-methoxy-3-prop-2-enoxyphenyl)methanol.
Synonyms: 3-Allyloxy-4-methoxybenzyl alcohol
Molecular Formula: C₁₁H₁₄O₃
Chemical Structure:
(Image Source: PubChem CID 28562283)
Physicochemical Properties
Quantitative data for (4-methoxy-3-prop-2-enoxyphenyl)methanol is not extensively reported in publicly available literature. However, data for structurally related compounds, such as its precursor 4-(allyloxy)-3-methoxybenzaldehyde, can provide useful estimations. The table below summarizes available and predicted data.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | PubChem |
| Boiling Point | 313.2°C at 760 mmHg (for 4-(allyloxy)-3-methoxybenzaldehyde) | Guidechem[3] |
| Density | 1.084 g/cm³ (for 4-(allyloxy)-3-methoxybenzaldehyde) | Guidechem[3] |
| Refractive Index | 1.537 (for 4-(allyloxy)-3-methoxybenzaldehyde) | Guidechem[3] |
| Flash Point | 134.2°C (for 4-(allyloxy)-3-methoxybenzaldehyde) | Guidechem[3] |
| Vapor Pressure | 0.000504 mmHg at 25°C (for 4-(allyloxy)-3-methoxybenzaldehyde) | Guidechem[3] |
Synthesis of (4-methoxy-3-prop-2-enoxyphenyl)methanol
The synthesis of (4-methoxy-3-prop-2-enoxyphenyl)methanol can be achieved via a Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenolic hydroxyl group of vanillyl alcohol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack allyl bromide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on the general principles of the Williamson ether synthesis and has been adapted for the synthesis of (4-methoxy-3-prop-2-enoxyphenyl)methanol from vanillyl alcohol and allyl bromide.
Materials:
-
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol)
-
Allyl bromide
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillyl alcohol (1.0 eq) in acetone or DMF.
-
Base Addition: Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Allylation: To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80 °C for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (4-methoxy-3-prop-2-enoxyphenyl)methanol.
Synthesis Workflow Diagram
References
Spectroscopic Analysis of 4-(Allyloxy)benzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 4-(Allyloxy)benzyl alcohol, also known as 4-(2-propen-1-yloxy)benzenemethanol. This compound serves as a valuable building block in organic synthesis and drug discovery. This document outlines its key spectroscopic characteristics, a detailed experimental protocol for its preparation, and visual representations of the synthetic workflow.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for 4-(Allyloxy)benzyl Alcohol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.26 | d | 8.4 | 2H | Ar-H (ortho to CH₂OH) |
| 6.88 (approx.) | m | - | 2H | Ar-H (ortho to O-allyl) |
| 6.08 | ddt | 17.2, 10.5, 5.3 | 1H | -O-CH₂-CH =CH₂ |
| 5.38 | ddq | 46.7, 10.5, 1.5 | 2H | -O-CH₂-CH=CH ₂ |
| 4.54 | dd | 4.1, 2.8 | 4H | Ar-CH ₂-OH and -O-CH ₂-CH=CH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for 4-(Allyloxy)benzyl Alcohol
| Chemical Shift (δ) ppm | Assignment |
| 158.09 | C -O-allyl |
| 133.39 | Ar-C (ipso to CH₂OH) |
| 133.32 | -O-CH₂-C H=CH₂ |
| 128.62 | Ar-C H (ortho to CH₂OH) |
| 117.70 | -O-CH₂-CH=C H₂ |
| 114.74 | Ar-C H (ortho to O-allyl) |
| 68.85 | -O-C H₂-CH=CH₂ |
| 64.68 | Ar-C H₂-OH |
Solvent: CDCl₃, Spectrometer Frequency: 101 MHz
Experimental Protocols
The synthesis of 4-(Allyloxy)benzyl alcohol can be readily achieved via a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzyl alcohol with an allyl halide in the presence of a base.
Synthesis of 4-(Allyloxy)benzyl Alcohol
Materials:
-
4-Hydroxybenzyl alcohol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 4-(allyloxy)benzyl alcohol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation and analysis of 4-(Allyloxy)benzyl alcohol.
Caption: Synthetic pathway for 4-(Allyloxy)benzyl alcohol.
Caption: General experimental workflow.
An In-depth Technical Guide to (Allyloxy)benzyl Alcohol Derivatives: Synthesis, Characterization, and Potential Biological Activities
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While benzyl alcohol and its derivatives are found in numerous natural sources, there is limited documented evidence of the widespread natural occurrence of (Allyloxy)benzyl alcohol derivatives. This guide, therefore, focuses on the synthesis, characterization, and potential biological activities of these compounds to serve as a resource for researchers interested in exploring this class of molecules.
Introduction
Benzyl alcohol and its derivatives are a class of aromatic compounds found throughout the plant and microbial kingdoms. They are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A particularly interesting, yet underexplored, subclass is the this compound derivatives. The introduction of an allyloxy group can significantly alter the physicochemical properties of the parent molecule, potentially leading to novel pharmacological activities. This guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of benzyl alcohol derivatives, with a focus on the potential of their allyloxy counterparts.
Natural Occurrence of Benzyl Alcohol Derivatives (Non-Allyloxy)
While the natural occurrence of this compound derivatives is not well-documented, the parent benzyl alcohol and its other derivatives are widespread in nature. Understanding their sources provides a foundation for exploring potential biosynthetic pathways and sources for novel derivatives.
Table 1: Natural Sources of Benzyl Alcohol and its Derivatives
| Compound Class | Specific Examples | Natural Source(s) | Reference(s) |
| Simple Benzyl Alcohols | Benzyl alcohol | Essential oils of jasmine (Jasminum officinale), ylang-ylang (Cananga odorata), fruits, and teas. | [1] |
| 4-Methoxybenzyl alcohol | Anise (Pimpinella anisum) | [2] | |
| 3-Hydroxy-4-methoxybenzyl alcohol | Cucurbita pepo | [3][4] | |
| 4-Hydroxybenzyl alcohol | Muskmelon | [5] | |
| Polyketide Derivatives | Benzyl alcohol/salicylaldehyde-type polyketides | Fungi (Emericella variecolor, Sordaria macrospora) | |
| Mushroom Derivatives | Erinacerin B, Hericenone E | Hericium erinaceum | [6] |
Synthesis of this compound Derivatives
The most common and versatile method for the synthesis of this compound derivatives is the Williamson ether synthesis.[7][8] This method involves the reaction of a substituted benzyl alcohol with an allyl halide in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize an this compound derivative from a corresponding substituted benzyl alcohol.
Materials:
-
Substituted benzyl alcohol
-
Allyl bromide
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the substituted benzyl alcohol (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired this compound derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound derivatives.
Biological Activities and Signaling Pathways
While the biological activities of this compound derivatives are not extensively studied, the known activities of other benzyl alcohol derivatives provide a strong rationale for their investigation, particularly in the context of inflammation.
Anti-inflammatory Activity
Several benzyl alcohol derivatives isolated from natural sources have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]
Table 2: Anti-inflammatory Activity of Benzyl Alcohol Derivatives
| Compound | Source | Assay | Key Findings | Reference(s) |
| Erinacerin B | Hericium erinaceum | LPS-stimulated RAW 264.7 macrophages | Decreased NO and PGE2 production; Blocked phosphorylation of NF-κB (p65/p50) and AP-1. | [6] |
| Hericenone E | Hericium erinaceum | LPS-stimulated RAW 264.7 macrophages | Decreased NO and PGE2 production; Blocked phosphorylation of NF-κB (p65/p50) and AP-1. | [6] |
| Synthetic Benzyl Alcohol Derivatives | N/A | Antibacterial assays against S. aureus and P. aeruginosa | Concentration-dependent antibacterial activity. | [9] |
The NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes.
Caption: The NF-κB signaling pathway and potential inhibition by this compound derivatives.
Future Directions and Conclusion
The field of this compound derivatives represents a promising, yet largely unexplored, area of research. While their natural occurrence is currently not well-established, the synthetic accessibility of these compounds, coupled with the known biological activities of other benzyl alcohol derivatives, provides a strong impetus for their further investigation.
Future research should focus on:
-
Screening of natural sources: A targeted screening of plant, fungal, and marine extracts for the presence of this compound derivatives using modern analytical techniques could uncover novel natural products.
-
Synthesis of diverse libraries: The synthesis and biological evaluation of a diverse library of this compound derivatives with varying substitution patterns on the aromatic ring will be crucial to establish structure-activity relationships.
-
In-depth biological evaluation: Promising compounds should be subjected to a comprehensive panel of biological assays to elucidate their mechanisms of action and therapeutic potential, particularly in the areas of inflammation, cancer, and infectious diseases.
This technical guide provides a foundational resource for researchers embarking on the study of this compound derivatives. By combining synthetic chemistry with biological evaluation, there is significant potential to unlock the therapeutic value of this intriguing class of molecules.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241) [hmdb.ca]
- 3. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-4-methoxybenzyl alcohol | 4383-06-6 | FH42201 [biosynth.com]
- 5. 4-hydroxybenzyl alcohol, 623-05-2 [thegoodscentscompany.com]
- 6. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Reaction Mechanism of Williamson Ether Synthesis for Allyloxy Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the formation of ethers.[1][2] This guide delves into the nuances of this reaction for the specific synthesis of allyloxy compounds, which are valuable intermediates in pharmaceutical and materials science. We will explore the core SN2 reaction mechanism, competing pathways such as E2 elimination and the characteristic SN2' rearrangement, and the critical factors that govern the reaction's outcome. This document provides a comprehensive overview of the reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
The Core Reaction Mechanism: A Bimolecular Nucleophilic Substitution (SN2)
The Williamson ether synthesis fundamentally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] This concerted reaction involves the backside attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group and an inversion of stereochemistry at the reaction center.[3]
In the context of synthesizing allyloxy compounds, the reaction involves two key reactants:
-
The Nucleophile: An alkoxide or phenoxide ion, typically generated by deprotonating the corresponding alcohol or phenol with a strong base (e.g., sodium hydride, sodium hydroxide, potassium carbonate).[4][5]
-
The Electrophile: An allyl halide (e.g., allyl chloride, allyl bromide) or an allyl sulfonate (e.g., allyl tosylate), where the carbon atom bonded to the leaving group is the electrophilic center.
The overall transformation can be represented as follows:
(where R = alkyl, aryl; X = Halogen, OTs, etc.)
Mechanism Visualization
The following diagram illustrates the concerted SN2 mechanism for the synthesis of an allyloxy compound.
Competing Reactions: E2 Elimination and SN2' Rearrangement
While the SN2 pathway is generally favored for the synthesis of allyloxy compounds from primary allylic halides, two significant competing reactions can occur: E2 (bimolecular elimination) and SN2' (allylic rearrangement). The prevalence of these side reactions is highly dependent on the reaction conditions and the structure of the reactants.
E2 Elimination
The alkoxide nucleophile is also a strong base and can induce an E2 elimination reaction, particularly with sterically hindered substrates.[6][7] In this pathway, the alkoxide abstracts a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group, leading to the formation of a diene.
For the synthesis of allyloxy compounds, E2 is more likely to occur with secondary or tertiary allylic halides. For primary, unhindered allylic halides, the SN2 reaction is generally much faster.
SN2' Rearrangement
A unique competing pathway for allylic substrates is the SN2' reaction. In this concerted mechanism, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) instead of the α-carbon (the carbon bearing the leaving group). This attack is accompanied by a rearrangement of the double bond and the expulsion of the leaving group from the α-carbon.
The SN2' pathway becomes significant, and can even predominate, under certain conditions:
-
Steric Hindrance at the α-carbon: When the α-carbon is sterically hindered (e.g., substituted with bulky groups), the backside attack required for the SN2 reaction is impeded, making the more accessible γ-carbon a more favorable site for nucleophilic attack.
-
Nature of the Nucleophile and Leaving Group: The balance between SN2 and SN2' can also be influenced by the electronic properties of the nucleophile and the leaving group.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition states of both pathways differently.
Factors Influencing the Reaction Outcome
The successful synthesis of a desired allyloxy compound via the Williamson ether synthesis hinges on the careful control of several reaction parameters.
-
Substrate Structure: As a general rule, to favor the SN2 pathway and minimize E2 elimination, the allylic halide should be primary.[5] Steric hindrance around the α-carbon will favor the SN2' pathway.
-
Nature of the Alkoxide: While primary, secondary, and tertiary alkoxides can be used, bulky alkoxides are more prone to act as bases, favoring the E2 pathway, especially with more substituted allylic halides.[1]
-
Leaving Group: The reactivity of the allylic substrate follows the order I > Br > Cl > > F, which is typical for SN2 reactions. Sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups.[8]
-
Solvent: Polar aprotic solvents such as DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion in solution.[7] Protic solvents can solvate the alkoxide anion, reducing its nucleophilicity.
-
Temperature: Higher reaction temperatures generally favor the elimination (E2) pathway over substitution (SN2).[1] Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.[1][9]
-
Phase-Transfer Catalysis: For reactions involving a solid alkoxide and an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can be employed to transport the alkoxide anion into the organic phase, thereby increasing the reaction rate.[1]
Data Presentation: Synthesis of Allyloxy Compounds
The following table summarizes the reaction conditions and yields for the synthesis of various allyloxy compounds via the Williamson ether synthesis, highlighting the influence of different reactants and conditions.
| Alkoxide/Phenoxide | Allylic Halide | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Citation(s) |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | 2-Butoxynaphthalene | Not specified | [10] |
| p-Cresol | Chloroacetic acid | KOH | Water | Reflux | 0.33 | 4-Methylphenoxyacetic acid | Not specified | [11] |
| Phenol | Allyl bromide | K₂CO₃ | Acetone | Reflux | 8 | Allyl phenyl ether | ~85-95 | [1] |
| 2-(Hydroxymethyl)-15-crown-5 | 1,10-Dibromodecane | NaH | DMF | RT | 24 | 2-(10-Bromodecyloxymethyl)-15-crown-5 | Not specified | [2] |
| Phenol | Cinnamyl chloride | Base | Not specified | Not specified | Not specified | Cinnamyl phenyl ether (SN2) & α-Phenylallyl phenyl ether (SN2') | Product ratio dependent on catalyst | [12] |
Experimental Protocols
Synthesis of 2-Butoxynaphthalene[10]
Workflow Diagram:
Procedure:
-
To a 5 mL conical reaction vial containing a spin vane, add 150 mg of 2-naphthol and 2.5 mL of ethanol.
-
Stir the mixture and add 87 mg of crushed solid sodium hydroxide.
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.
-
Allow the solution to cool to at least 60 °C and then add 0.15 mL of 1-bromobutane via syringe.
-
Reheat the reaction mixture to reflux and maintain for 50 minutes.
-
Remove the vial from the heat and allow it to cool to at least 50 °C.
-
Transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the solid product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the solid with 1-2 mL of ice-cold water.
-
Draw air through the solid for 5-10 minutes to aid in drying.
Synthesis of 4-Methylphenoxyacetic Acid[11]
Workflow Diagram:
Procedure:
-
In a 250 mL round bottom flask, dissolve 4 g of KOH in 8 mL of water.
-
Add 2 grams of p-cresol to the flask and swirl until a homogeneous solution is formed. Add 3 boiling stones.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle boil.
-
Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser into the boiling solution.
-
After the addition is complete, continue to reflux the mixture for an additional 10 minutes.
-
While still hot, transfer the solution to a small beaker.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution by the dropwise addition of concentrated HCl, monitoring the pH with pH paper.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude solid from a minimal amount of boiling water (not to exceed 50 mL).
Conclusion
The Williamson ether synthesis remains a powerful tool for the preparation of allyloxy compounds. A thorough understanding of the underlying SN2 mechanism and the competing E2 and SN2' pathways is crucial for optimizing reaction conditions to achieve high yields of the desired product. By carefully selecting the substrate, base, solvent, and temperature, researchers can effectively control the regioselectivity and chemoselectivity of the reaction. This guide provides the foundational knowledge and practical protocols to aid scientists and drug development professionals in the successful application of this versatile reaction for the synthesis of valuable allyloxy-containing molecules.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. community.wvu.edu [community.wvu.edu]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. researchgate.net [researchgate.net]
(Allyloxy)benzyl Alcohol: A Technical Guide to Solubility and Stability in Common Solvents
Executive Summary
This document provides a comprehensive technical overview of the anticipated solubility and stability of (Allyloxy)benzyl alcohol in common laboratory solvents. Due to the scarcity of direct experimental data for this specific molecule, this guide extrapolates from the well-characterized properties of benzyl alcohol. The introduction of an allyloxy group is expected to decrease aqueous solubility and potentially introduce new stability considerations, particularly susceptibility to oxidation at the allylic position. This guide furnishes detailed experimental protocols for determining solubility and stability, alongside structured data tables for benzyl alcohol to serve as a baseline for comparison.
Physicochemical Properties of the Core Moiety: Benzyl Alcohol
Benzyl alcohol is a polar molecule, exhibiting moderate solubility in water and high miscibility with many organic solvents.[1][2][3] Its stability is generally considered robust under standard conditions, though it can undergo oxidation to benzaldehyde and subsequently benzoic acid, a process that can be accelerated by air, light, and certain chemical conditions.[4][5]
Predicted Influence of the Allyloxy Group
The addition of an allyloxy group (-O-CH_2-CH=CH_2) to the benzyl alcohol structure is anticipated to have the following effects:
-
Solubility: The nonpolar allyl group will likely decrease the molecule's overall polarity, leading to lower solubility in polar solvents like water and increased solubility in nonpolar organic solvents. The ether linkage, however, can still participate in hydrogen bonding as an acceptor, which may temper the decrease in aqueous solubility to some extent.
-
Stability: The allylic double bond introduces a site susceptible to oxidation, potentially leading to the formation of epoxides, aldehydes, or other degradation products. This is in addition to the oxidation of the alcohol group. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and administration routes. While specific data for this compound is unavailable, the following table for benzyl alcohol provides a useful reference.
Quantitative Solubility Data for Benzyl Alcohol
| Solvent | Chemical Formula | Polarity (Relative)[6] | Solubility of Benzyl Alcohol |
| Water | H₂O | 1.000 | 4 g/100 mL (moderate)[1][3] |
| Ethanol | C₂H₅OH | 0.654 | Miscible[7] |
| Methanol | CH₃OH | 0.762 | Miscible[7] |
| Acetone | C₃H₆O | 0.355 | Miscible[7] |
| Diethyl Ether | (C₂H₅)₂O | 0.117 | Miscible[1] |
| Chloroform | CHCl₃ | 0.259 (approx.) | Miscible[7] |
| Benzene | C₆H₆ | 0.111 | Soluble[7] |
Note: The relative polarity index is a guide and can vary slightly depending on the scale used.
Stability Profile
The stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety and efficacy throughout its shelf life. Key factors influencing stability include pH, temperature, and light exposure.
General Stability Considerations for Benzyl Alcohol
Benzyl alcohol is known to be stable under ordinary conditions.[2] However, it can be susceptible to the following degradation pathways:
-
Oxidation: Slow oxidation in the presence of air can yield benzaldehyde and benzoic acid.[4] This process can be catalyzed by light and heat.
-
Reaction with Halogens: In the presence of atomic chlorine, which can be generated in polluted environments, benzyl alcohol can form chlorinated derivatives and dibenzyl ether.[5]
-
Sonication-Induced Degradation: Sonication of benzyl alcohol solutions can lead to degradation, producing benzene, toluene, and benzaldehyde, likely due to localized high temperatures.[8]
-
Thermal Decomposition: At very high temperatures (1200-1600 K), benzyl alcohol undergoes thermal decomposition.[9]
Anticipated Stability of this compound
The allyloxy moiety introduces additional potential degradation pathways:
-
Oxidative Cleavage: The double bond in the allyl group is susceptible to ozonolysis or oxidation by strong oxidizing agents, which could lead to cleavage of the side chain.
-
Peroxide Formation: Ethers can form explosive peroxides upon prolonged exposure to air and light. This is a potential concern for this compound.
-
Polymerization: Under certain conditions (e.g., in the presence of radical initiators), the allyl group could potentially undergo polymerization.
Experimental Protocols
The following are generalized experimental protocols for determining the solubility and stability of a compound like this compound.
Solubility Determination: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed or centrifuge it to separate the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions.
-
Acidic/Basic Hydrolysis: Adjust the pH of the solution (e.g., with 0.1 N HCl and 0.1 N NaOH) and maintain at a specific temperature (e.g., 60 °C).
-
Oxidative Degradation: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂) and maintain at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose the solution to a controlled source of UV and visible light.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: A generalized workflow for determining the solubility and stability of a chemical compound.
Potential Degradation Pathway of Benzyl Alcohol
Caption: The primary oxidative degradation pathway for benzyl alcohol.
Conclusion
While direct experimental data for this compound remains elusive, a robust understanding of its likely solubility and stability can be inferred from the behavior of its parent compound, benzyl alcohol. The introduction of the allyloxy group is expected to decrease aqueous solubility and introduce new potential degradation pathways related to the allylic double bond and the ether linkage. The experimental protocols and foundational data presented in this guide provide a solid framework for researchers to undertake a thorough physicochemical characterization of this compound, which is essential for its potential development in pharmaceutical or other scientific applications.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. manavchem.com [manavchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzylalkohol – Möller Chemie [moellerchemie.com]
- 5. mdpi.com [mdpi.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Health and Safety Considerations for Handling (Allyloxy)benzyl Alcohol
Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. (Allyloxy)benzyl alcohol is a chemical for which specific toxicological data is limited. Therefore, the following health and safety guidance is based on the known hazards of its constituent functional groups: the benzyl alcohol moiety and the allyl ether moiety. A precautionary approach is strongly advised, assuming the compound may possess hazards associated with both parent structures. A thorough risk assessment should be conducted before handling this substance.
Introduction
Hazard Identification and Classification
Due to the lack of specific data for this compound, a GHS classification cannot be definitively assigned. However, based on the hazards of benzyl alcohol and allyl ethers, the following potential hazards should be considered:
-
Acute Toxicity (Oral, Inhalation): May be harmful if swallowed or inhaled.[1]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Genotoxicity: Allyl compounds are known to have genotoxic potential.[3]
-
Flammability: While benzyl alcohol has a high flash point, allyl ethers can be flammable.[6][7]
It is recommended to handle this compound as a substance with all the above potential hazards until specific toxicological data becomes available.
Toxicological Information
Quantitative toxicological data for this compound is not available. The following tables summarize the known data for benzyl alcohol and related allyl compounds.
Table 1: Acute Toxicity Data for Benzyl Alcohol
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 1230 mg/kg | [8] |
| Oral LD50 | Mouse | 1580 mg/kg | [9] |
| Inhalation LC50 | Rat | >4178 mg/m³ (4 h) | [8] |
Table 2: Known Health Effects of Benzyl Alcohol and Allyl Compounds
| Effect | Benzyl Alcohol | Allyl Compounds | References |
| Skin Irritation | Slightly irritating | Irritant | [1] |
| Eye Irritation | Irritating | Irritant | [1] |
| Sensitization | May cause allergic skin reaction | Can be sensitizers | [10] |
| Genotoxicity | Mixed results, generally not considered genotoxic | Can be genotoxic, especially with suitable leaving groups | [3][11] |
| Hepatotoxicity | Can affect the liver at high doses | Known hepatotoxins (allyl alcohol is metabolized to acrolein) | [1][4][5][12] |
| Neurotoxicity | Central nervous system depression at high doses | Can cause headache and dizziness | [1][7][13] |
| Carcinogenicity | No evidence of carcinogenicity in long-term studies | Some allyl compounds are carcinogenic | [1][11] |
Experimental Protocols
Specific experimental protocols for handling this compound are not published. The following are general protocols for handling hazardous chemicals and for conducting toxicity assessments, which should be adapted for this specific compound.
4.1. General Handling Protocol
-
Risk Assessment: Conduct a thorough risk assessment before beginning any work.
-
Engineering Controls: All handling of this compound should be conducted in a properly functioning chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[6][7] Gloves must be inspected before use and disposed of properly after.
-
Body Protection: A lab coat and closed-toe shoes are required. Additional protective clothing may be necessary for larger quantities.[6]
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
4.2. In Vitro Toxicity Testing Protocol (Example: MTT Assay for Cytotoxicity)
This is a general protocol and concentrations of this compound would need to be optimized.
-
Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity) in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
5.1. Logical Relationship for Hazard Assessment
Caption: Hazard assessment logic for this compound.
5.2. Experimental Workflow for In Vitro Cytotoxicity
Caption: General workflow for an in vitro cytotoxicity assay.
5.3. Potential Metabolic Pathways
Caption: Potential metabolic pathways of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of carboxylesterase inhibitors on the acute hepatotoxicity of esters of allyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity due to allyl alcohol in deermice depends on alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allyl ether SDS, 557-40-4 Safety Data Sheets - ECHEMI [echemi.com]
- 7. nj.gov [nj.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. Is benzyl alcohol a significant contact sensitizer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
understanding the reactivity of the allyl group in (Allyloxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
(Allyloxy)benzyl alcohol , a molecule incorporating both a reactive allyl ether and a benzyl alcohol moiety, presents a versatile platform for synthetic transformations. The interplay between these two functional groups dictates its reactivity, offering pathways to a diverse range of chemical architectures. This technical guide provides an in-depth analysis of the synthesis and key reactions of this compound, with a focus on the reactivity of the allyl group. It includes detailed experimental protocols derived from analogous systems, quantitative data where available, and visualizations of reaction pathways to facilitate a comprehensive understanding.
Synthesis of this compound
The most common and direct route to this compound is through the Williamson ether synthesis. This method involves the deprotonation of a dihydroxybenzyl alcohol, such as 2,3-dihydroxybenzyl alcohol, followed by nucleophilic attack on an allyl halide. A representative experimental protocol is provided below.
Experimental Protocol: Synthesis of 2-(Allyloxy)benzyl Alcohol
Materials:
-
Salicylaldehyde (1 equivalent)
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Methanol (solvent)
-
Allyl bromide (1.2 equivalents)
-
Potassium hydroxide (KOH) (2 equivalents)
-
Tetrabutylammonium iodide (TBAI) (catalytic amount, ~5 mol%)
-
Dichloromethane (DCM) (solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Reduction of Salicylaldehyde to 2-Hydroxybenzyl Alcohol (Salicyl Alcohol)
-
Dissolve salicylaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxybenzyl alcohol.
Step 2: Allylation of 2-Hydroxybenzyl Alcohol
-
To a mixture of 2-hydroxybenzyl alcohol and a catalytic amount of TBAI, add solid potassium hydroxide pellets.
-
Add allyl bromide to the mixture and stir vigorously at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water to dissolve the salts.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(allyloxy)benzyl alcohol.
Workflow for the Synthesis of 2-(Allyloxy)benzyl Alcohol
Caption: Synthesis of 2-(Allyloxy)benzyl Alcohol.
Reactivity of the Allyl Group
The allyl group in this compound is susceptible to several important transformations, including Claisen rearrangement, isomerization, and oxidation. The presence of the benzyl alcohol functionality can influence the course and selectivity of these reactions.
Claisen Rearrangement
The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. In the context of this compound, this[1][1]-sigmatropic rearrangement proceeds through a concerted pericyclic transition state to yield an ortho-allyl-substituted benzyl alcohol.[2][3]
Reaction Pathway for Claisen Rearrangement
Caption: Claisen Rearrangement Pathway.
Discussion:
The reaction is typically thermally induced, requiring elevated temperatures. The initial rearrangement forms a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the aromaticity of the benzene ring, yielding the phenolic product.[3] The regioselectivity of the rearrangement is generally directed to the ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. The presence of the hydroxyl group on the benzyl moiety may influence the reaction kinetics and potentially participate in intramolecular catalysis.
Quantitative Data:
While specific quantitative data for the Claisen rearrangement of this compound is not extensively reported, rearrangements of similar aryl allyl ethers typically proceed in good to excellent yields, as shown in the table below for analogous compounds.
| Substrate | Conditions | Product | Yield (%) | Reference |
| Allyl phenyl ether | 200 °C, neat | 2-Allylphenol | >90 | General Literature |
| Allyl p-tolyl ether | 210 °C, neat | 2-Allyl-4-methylphenol | 85 | General Literature |
Experimental Protocol: Claisen Rearrangement of 2-(Allyloxy)benzyl Alcohol (Representative)
Materials:
-
2-(Allyloxy)benzyl alcohol
-
N,N-Dimethylaniline (solvent)
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-(allyloxy)benzyl alcohol in N,N-dimethylaniline is heated at reflux (approximately 194 °C) for 3 hours.
-
The reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The organic solution is washed sequentially with 1M HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-allyl-6-hydroxybenzyl alcohol.
Isomerization of the Allyl Group
Transition metal catalysts, particularly those based on ruthenium, are highly effective in catalyzing the isomerization of allyl ethers to the corresponding (Z)- and (E)-propenyl ethers.[4] This transformation is of significant industrial interest as propenyl ethers are valuable monomers for cationic polymerization.
Catalytic Isomerization of the Allyl Group
Caption: Ruthenium-Catalyzed Isomerization.
Discussion:
The mechanism of ruthenium-catalyzed isomerization typically involves the formation of a ruthenium hydride species, which then coordinates to the double bond of the allyl group. Subsequent migratory insertion and β-hydride elimination steps lead to the thermodynamically more stable internal olefin. The presence of the benzyl alcohol group could potentially coordinate to the metal center, influencing the catalyst's activity and selectivity.
Quantitative Data:
Specific data for the isomerization of this compound is scarce. However, related ruthenium-catalyzed isomerizations of allylic alcohols to saturated alcohols (via isomerization followed by transfer hydrogenation) have been reported with high yields.[4]
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| (E)-4-phenylbut-3-en-2-ol | [{Ru(p-cymene)Cl₂}₂] / Ligand 1 | 4-Phenylbutan-2-ol | 94 | 93 | [4] |
| 1-Phenylprop-2-en-1-ol | [{Ru(p-cymene)Cl₂}₂] / Ligand 1 | 1-Phenylpropan-1-ol | 95 | 91 | [4] |
Experimental Protocol: Ruthenium-Catalyzed Isomerization (Representative)
Materials:
-
2-(Allyloxy)benzyl alcohol
-
[{Ru(p-cymene)Cl₂}₂] (catalyst)
-
Appropriate phosphine ligand
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In a glovebox, a reaction vessel is charged with the ruthenium catalyst and the phosphine ligand in the chosen anhydrous solvent.
-
2-(Allyloxy)benzyl alcohol is added to the catalyst mixture.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 80-110 °C).
-
The reaction is monitored by GC-MS or NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the 2-(propenyloxy)benzyl alcohol isomers.
Oxidation of the Allyl and Benzyl Alcohol Groups
The this compound molecule contains two readily oxidizable sites: the allylic C-H bonds and the benzylic alcohol. Selective oxidation of one site over the other presents a synthetic challenge and depends heavily on the choice of oxidant and reaction conditions.
Potential Oxidation Pathways
Caption: Competing Oxidation Pathways.
Discussion of Chemoselectivity:
-
Oxidation of the Benzyl Alcohol: Reagents such as manganese dioxide (MnO₂) are known to selectively oxidize benzylic and allylic alcohols to the corresponding aldehydes or ketones.[5][6] It is plausible that under controlled conditions, MnO₂ could selectively oxidize the benzyl alcohol in this compound to (allyloxy)benzaldehyde. Other reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) can also effect this transformation.[7]
-
Oxidation of the Allyl Group: The double bond of the allyl group is susceptible to oxidation by reagents like peroxy acids (e.g., m-CPBA) to form an epoxide, or by osmium tetroxide (OsO₄) to form a diol. Under these conditions, the benzyl alcohol may or may not be stable.
-
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) under harsh conditions could lead to oxidative cleavage of the allyl double bond or over-oxidation of the benzyl alcohol to a carboxylic acid.
Quantitative Data:
The following table presents data for the oxidation of benzyl alcohol and cinnamyl alcohol (an allylic alcohol) with active MnO₂, demonstrating the feasibility of such oxidations.
| Substrate | Reaction Time (RT, hours) | Yield of Aldehyde (%) | Reference |
| Benzyl alcohol | 4 | 82 | [5] |
| Cinnamyl alcohol | 5 | 86 | [5] |
| m-Nitrobenzyl alcohol | 8 | 84 | [5] |
| p-Chlorobenzyl alcohol | 5 | 80 | [5] |
Experimental Protocol: Selective Oxidation of the Benzyl Alcohol with MnO₂ (Representative)
Materials:
-
2-(Allyloxy)benzyl alcohol
-
Activated manganese dioxide (MnO₂)
-
Anhydrous dichloromethane (DCM) or petroleum ether
-
Celite®
Procedure:
-
To a solution of 2-(allyloxy)benzyl alcohol in anhydrous DCM, add an excess of activated MnO₂ (typically 5-10 equivalents).
-
Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-(allyloxy)benzaldehyde.
-
Purify the product by column chromatography if necessary.
Conclusion
This compound is a versatile building block whose reactivity is governed by the interplay of its allyl ether and benzyl alcohol functionalities. The allyl group can undergo synthetically valuable transformations such as Claisen rearrangement and isomerization, while the benzyl alcohol moiety is amenable to selective oxidation. The choice of reagents and reaction conditions is crucial for achieving the desired chemoselectivity. This guide provides a foundational understanding of these reactions, offering protocols and data from analogous systems to aid researchers in the design and execution of synthetic strategies involving this and related bifunctional molecules. Further investigation into the specific reactivity of this compound is warranted to fully elucidate the quantitative aspects and potential for novel transformations.
References
- 1. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 2. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003119) [hmdb.ca]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Ruthenium-catalyzed tandem-isomerization/asymmetric transfer hydrogenation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Theoretical Exploration of (Allyloxy)benzyl Alcohol's Molecular Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Allyloxy)benzyl alcohol, a substituted aromatic alcohol, possesses a molecular structure conducive to a variety of chemical interactions, making it a molecule of interest in diverse research domains, including medicinal chemistry and materials science. Understanding its electronic properties through the lens of molecular orbital theory is paramount for predicting its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical calculations of this compound's molecular orbitals, with a focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This document outlines the standard computational protocols for determining molecular orbital characteristics, presents a structured format for data analysis, and offers insights into the interpretation of these quantum chemical parameters. The methodologies described herein are based on established practices in computational chemistry, particularly Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Core Concepts in Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. The most critical of these are the frontier molecular orbitals:
-
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, correlating with its ionization potential. Molecules with high-energy HOMOs are generally more effective electron donors.
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is devoid of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons, reflecting its electron affinity. Molecules with low-energy LUMOs are typically better electron acceptors.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[1] A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1] Conversely, a small gap indicates a more reactive molecule.[1]
Computational Methodology: A Detailed Protocol
The theoretical calculation of this compound's molecular orbitals is typically performed using quantum chemistry software such as Gaussian, ORCA, or GAMESS. The following protocol outlines a standard procedure employing Density Functional Theory (DFT), a widely used and reliable computational method.
Molecular Structure Preparation
The initial step involves creating a three-dimensional model of the this compound molecule. This can be achieved using molecular building software like Avogadro or GaussView. The initial geometry is based on standard bond lengths and angles.
Geometry Optimization
The initial molecular structure is then optimized to find its most stable, lowest-energy conformation. This is a critical step as the accuracy of subsequent calculations is highly dependent on the optimized geometry.
-
Method: Density Functional Theory (DFT) is the recommended method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.
The optimization calculation is run until the forces on the atoms are close to zero, indicating that a minimum on the potential energy surface has been reached.
Frequency Calculation
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.
-
Thermodynamic Properties: The calculation also yields zero-point vibrational energy and other thermodynamic data.
Molecular Orbital Calculation
With the optimized geometry confirmed, a single-point energy calculation is performed to determine the molecular orbital energies and compositions.
-
Method: DFT with the same functional and basis set as the optimization.
-
Keywords: Specific keywords are used in the input file to request the calculation and output of molecular orbital information, including HOMO and LUMO energies and orbital coefficients. For instance, in Gaussian, the Pop=Full keyword will provide detailed population analysis.
Data Extraction and Analysis
The output file from the molecular orbital calculation contains a wealth of information. The key data points to be extracted are:
-
Energies of the HOMO and LUMO.
-
Energies of orbitals near the frontier orbitals (e.g., HOMO-1, HOMO-2, LUMO+1, LUMO+2).
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Molecular orbital coefficients, which indicate the contribution of each atomic orbital to a given molecular orbital.
Data Presentation
Quantitative data from the molecular orbital calculations should be organized into clear and concise tables for easy comparison and interpretation.
| Parameter | Energy (eV) |
| LUMO+2 | [Illustrative Value] |
| LUMO+1 | [Illustrative Value] |
| LUMO (Lowest Unoccupied Molecular Orbital) | [Illustrative Value] |
| HOMO (Highest Occupied Molecular Orbital) | [Illustrative Value] |
| HOMO-1 | [Illustrative Value] |
| HOMO-2 | [Illustrative Value] |
| HOMO-LUMO Energy Gap (ΔE) | [Calculated Value] |
Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Quantum Chemical Descriptor | Value (eV) |
| Ionization Potential (I ≈ -EHOMO) | [Calculated Value] |
| Electron Affinity (A ≈ -ELUMO) | [Calculated Value] |
| Electronegativity (χ = (I + A) / 2) | [Calculated Value] |
| Chemical Hardness (η = (I - A) / 2) | [Calculated Value] |
| Chemical Softness (S = 1 / η) | [Calculated Value] |
| Electrophilicity Index (ω = χ² / 2η) | [Calculated Value] |
Table 2: Calculated Quantum Chemical Descriptors for this compound (Illustrative Data)
Visualization of Molecular Orbitals and Computational Workflow
Visualizing the spatial distribution of the HOMO and LUMO provides valuable insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This is typically done using software that can read the output of the quantum chemistry calculations, such as GaussView or Avogadro. The following diagrams illustrate the computational workflow and the logical relationship between the different stages of the analysis.
Caption: Computational workflow for molecular orbital analysis.
Conclusion
The theoretical calculation of this compound's molecular orbitals provides a powerful framework for understanding its electronic structure and predicting its chemical behavior. By following a systematic computational protocol involving geometry optimization, frequency analysis, and single-point energy calculations using DFT, researchers can obtain valuable quantitative data on the HOMO and LUMO energies and other quantum chemical descriptors. The visualization of these frontier orbitals further elucidates the reactive sites of the molecule. This in-depth understanding is crucial for rational drug design, the development of new materials, and other applications where the molecular-level properties of this compound are of interest.
References
Methodological & Application
Application Notes and Protocols for (Allyloxy)benzyl Alcohol as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(allyloxy)benzyl alcohol as a versatile protecting group in organic synthesis. The unique structure of this group allows for orthogonal deprotection strategies, enabling the selective removal of either the allyl or the benzyl ether functionality, which is particularly valuable in the synthesis of complex molecules.
Application Notes
The 4-(allyloxy)benzyl (AOB) group is an ether-based protecting group for hydroxyl functionalities. Its key advantage lies in the presence of two distinct functionalities that can be chemoselectively cleaved. The allyl group can be removed under palladium-catalyzed conditions, leaving the benzyl ether intact. Conversely, the benzyl ether can be cleaved by hydrogenolysis or other methods, preserving the allyl ether. This orthogonality provides chemists with enhanced flexibility in multi-step synthetic sequences.
Key Features:
-
Orthogonal Deprotection: Allows for selective removal of either the allyl or the benzyl moiety.
-
Stability: The AOB group is stable to a wide range of reaction conditions commonly employed in organic synthesis.
-
Versatility: Applicable to the protection of primary, secondary, and tertiary alcohols.
General Strategy:
The overall strategy involves the synthesis of the protecting group precursor, 4-(allyloxy)benzyl bromide, followed by the protection of the alcohol via a Williamson ether synthesis. Subsequent deprotection can be tailored to selectively cleave either the allyl or the benzyl group as required by the synthetic route.
Experimental Protocols
Synthesis of 4-(Allyloxy)benzyl Alcohol
This protocol describes the synthesis of the precursor to the protecting group reagent, starting from commercially available 4-hydroxybenzyl alcohol.
Reaction:
Materials:
-
4-Hydroxybenzyl alcohol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(allyloxy)benzyl alcohol.
| Reactant | Molar Ratio | Notes |
| 4-Hydroxybenzyl alcohol | 1.0 | Starting material |
| Allyl bromide | 1.2 | Reagent |
| Potassium carbonate | 2.0 | Base |
| DMF | - | Solvent |
| Typical Yield: | 85-95% [1] | |
| Typical Reaction Time: | 12-16 hours |
Preparation of 4-(Allyloxy)benzyl Bromide
This protocol details the conversion of 4-(allyloxy)benzyl alcohol to the corresponding bromide, the active protecting group reagent.
Reaction:
Materials:
-
4-(Allyloxy)benzyl alcohol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane
Procedure:
-
Dissolve 4-(allyloxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(allyloxy)benzyl bromide.
| Reactant | Molar Ratio | Notes |
| 4-(Allyloxy)benzyl alcohol | 1.0 | Starting material |
| Carbon tetrabromide | 1.2 | Brominating agent |
| Triphenylphosphine | 1.2 | Reagent |
| Dichloromethane | - | Solvent |
| Typical Yield: | 80-90% | |
| Typical Reaction Time: | 1-2 hours |
Protection of a Generic Alcohol
This protocol describes the protection of a generic primary alcohol using 4-(allyloxy)benzyl bromide via a Williamson ether synthesis.
Reaction:
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-(Allyloxy)benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(allyloxy)benzyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
| Reactant | Molar Ratio | Notes |
| Alcohol (R-OH) | 1.0 | Substrate |
| 4-(Allyloxy)benzyl bromide | 1.2 | Protecting group reagent |
| Sodium hydride (60%) | 1.5 | Base |
| THF | - | Solvent |
| Typical Yield: | 85-98% [1][2] | |
| Typical Reaction Time: | 4-12 hours [2] |
Orthogonal Deprotection
This protocol allows for the selective removal of the allyl group, leaving a p-hydroxybenzyl ether which can be useful for further functionalization or subsequent deprotection.
Reaction:
Materials:
-
AOB-protected alcohol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Polymethylhydrosiloxane (PMHS)
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite®
Procedure:
-
To a solution of the AOB-protected alcohol (1.0 eq) in anhydrous dichloromethane, add zinc chloride (1.0 eq).
-
Add polymethylhydrosiloxane (2.0 eq) to the mixture.
-
Finally, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
| Reagent | Molar Ratio | Notes |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| PMHS | 2.0 | Hydride source |
| ZnCl₂ | 1.0 | Activator |
| Typical Yield: | 85-95% [3] | |
| Typical Reaction Time: | 1-3 hours [3] | |
| Compatibility: | Stable for benzyl, PMB, tosyl, THP, MOM, TBS, and acetyl ethers.[3] |
This protocol describes the selective removal of the benzyl ether via catalytic hydrogenolysis, leaving the allyl group intact under carefully controlled conditions.
Reaction:
Materials:
-
AOB-protected alcohol
-
Palladium on carbon (Pd/C), 10%
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the AOB-protected alcohol in ethanol or ethyl acetate.
-
Add 10% Pd/C (10 mol%).
-
Stir the mixture under an atmosphere of hydrogen (1 atm, balloon) at room temperature.
-
Monitor the reaction closely by TLC to avoid reduction of the allyl group. The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with the solvent.
-
Concentrate the filtrate to obtain the deprotected alcohol. Further purification may be required.
| Reagent | Molar Ratio | Notes |
| 10% Pd/C | 0.10 | Catalyst |
| Hydrogen (H₂) | Excess | Reducing agent |
| Typical Yield: | 85-95% [4] | |
| Typical Reaction Time: | 1-4 hours | |
| Caution: | Prolonged reaction times or higher pressures may lead to the reduction of the allyl double bond. |
Visualizations
Logical Workflow for Synthesis and Application
Caption: Synthetic workflow for the AOB protecting group.
Orthogonal Deprotection Pathways
Caption: Orthogonal deprotection pathways of the AOB group.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct, modern palladium-catalyzed methods for the synthesis of benzylic alcohols and their derivatives. The protocols outlined below offer advanced strategies for constructing chiral benzylic scaffolds and for the functionalization of benzylic C-H bonds.
Protocol 1: Stereodivergent Synthesis of Benzylic Alcohol Derivatives via Pd/Cu Co-catalyzed Asymmetric Substitution
This protocol details a highly innovative method for the enantio- and diastereodivergent synthesis of benzylic alcohol derivatives. The reaction utilizes a dual catalytic system of palladium and copper to facilitate the asymmetric substitution of benzylic geminal dicarboxylates with imino esters. This approach allows for the selective formation of all four stereoisomers of the product from the same set of starting materials by simply choosing the appropriate combination of chiral ligands.[1]
Reaction Principle
The reaction proceeds through the oxidative addition of a Pd(0) catalyst to the benzylic geminal dicarboxylate, which generates an electrophilic η³-oxybenzyl-Pd intermediate. A chiral copper catalyst activates the imino ester nucleophile, which then attacks the palladium intermediate. The stereochemical outcome is controlled by the chirality of both the palladium and copper catalysts, enabling stereodivergent synthesis.[1]
Experimental Protocol
General Procedure for the Asymmetric Benzylic Substitution:
-
To a dried Schlenk tube under an argon atmosphere, add the Pd catalyst precursor ([Pd(cinnamyl)Cl]₂), the palladium ligand (e.g., (S,Sp)-FerroPhox), the Cu catalyst (Cu(OTf)₂), and the copper ligand (e.g., (R,R)-Ph-Box).
-
Add the benzylic geminal dicarboxylate substrate and the imino ester substrate to the tube.
-
Add the solvent (e.g., tetrahydrofuran, THF) and a base (e.g., LiOtBu).
-
Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the indicated time (e.g., 12-24 hours).
-
Upon completion, as monitored by thin-layer chromatography (TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired benzylic alcohol derivative.
Quantitative Data
| Entry | Pd Ligand | Cu Ligand | Product Diastereomer | Yield (%) | dr | ee (%) |
| 1 | (S,Sp)-FerroPhox | (R,R)-Ph-Box | syn | 94 | >20:1 | >99 |
| 2 | (R,Rp)-FerroPhox | (R,R)-Ph-Box | anti | 64 | 10:1 | 99 |
| 3 | (S,Sp)-FerroPhox | (S,S)-Ph-Box | anti | 92 | >20:1 | >99 |
| 4 | (R,Rp)-FerroPhox | (S,S)-Ph-Box | syn | 93 | >20:1 | >99 |
Data is representative for the reaction of 1-phenyl-1,1-ethanediyl diacetate with an imino ester. dr = diastereomeric ratio, ee = enantiomeric excess.[1]
Diagrams
Caption: Experimental workflow for the Pd/Cu co-catalyzed stereodivergent synthesis.
Caption: Simplified catalytic cycles for the stereodivergent synthesis.
Protocol 2: Synthesis of Benzylic Alcohols via Palladium-Catalyzed Benzylic C-H Acyloxylation
This protocol describes a method for the direct benzylation of carboxylic acids using toluene derivatives as the benzylation reagent. The reaction proceeds via a palladium-catalyzed C-H acyloxylation under an oxygen atmosphere.[2] The resulting benzyl esters can be subsequently hydrolyzed to the corresponding benzylic alcohols, providing an atom-economical route from simple hydrocarbons.
Reaction Principle
The proposed mechanism involves the activation of a benzylic C-H bond by a Pd(II) species. The resulting benzyl-Pd(II) intermediate then undergoes reductive elimination with a carboxylic acid to form the benzyl ester and a Pd(0) species. Molecular oxygen is used as the terminal oxidant to regenerate the active Pd(II) catalyst.[2]
Experimental Protocol
General Procedure for the Benzylic C-H Acyloxylation:
-
To a reaction vessel, add the carboxylic acid, palladium(II) acetate (Pd(OAc)₂), and any additives (e.g., trifluoromethanesulfonic acid).
-
Add the toluene derivative (can be used as the limiting reagent or as the solvent) and a co-solvent/additive such as N,N-dimethylacetamide (DMA).
-
Seal the vessel and purge with oxygen (or conduct the reaction under an oxygen atmosphere, e.g., using a balloon).
-
Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time (e.g., 24-48 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the benzyl ester.
-
Optional Hydrolysis Step: The purified benzyl ester can be hydrolyzed to the benzylic alcohol using standard conditions (e.g., aqueous NaOH or LiOH in THF/water).
Quantitative Data
| Entry | Carboxylic Acid | Toluene Derivative | Yield of Benzyl Ester (%) |
| 1 | Benzoic acid | Toluene | 85 |
| 2 | 4-Nitrobenzoic acid | Toluene | 92 |
| 3 | 4-Methoxybenzoic acid | Toluene | 78 |
| 4 | Acetic acid | Toluene | 65 |
| 5 | Benzoic acid | Ethylbenzene | 75 (mixture of regioisomers) |
Representative yields under optimized conditions (Pd(OAc)₂, additive, O₂ atmosphere).[2]
Diagrams
Caption: Experimental workflow for benzylic C-H acyloxylation and subsequent hydrolysis.
Caption: Proposed catalytic cycle for Pd-catalyzed benzylic C-H acyloxylation.
References
Application of (Allyloxy)benzyl Alcohol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Allyloxy)benzyl alcohol is a bifunctional monomer with significant, yet largely unexplored, potential in polymer chemistry. Its unique structure, featuring both a reactive benzyl alcohol moiety and a versatile allyl ether group, opens avenues for the synthesis of novel functional polymers. This document provides detailed application notes and protocols for the prospective use of this compound as a monomer for condensation and free-radical polymerization, as well as a functionalizing agent for post-polymerization modification. The protocols and data presented are based on established principles of polymer chemistry and analogous reactions of similar molecules, providing a foundational guide for researchers.
Introduction
The development of advanced polymeric materials with tailored functionalities is a cornerstone of modern materials science and drug delivery. This compound presents an intriguing building block for such materials. The benzyl alcohol group can undergo acid-catalyzed polycondensation to form a poly(phenylenemethylene) (PPM) backbone, a class of polymers known for their thermal stability.[1][2][3] Simultaneously, the pendant allyl group offers a reactive handle for a variety of chemical transformations, most notably thiol-ene "click" chemistry, allowing for straightforward functionalization or crosslinking of the polymer.[4][5][6][7] This dual reactivity makes this compound a prime candidate for creating highly functional and adaptable polymer architectures.
Potential Applications in Polymer Synthesis
As a Monomer in Condensation Polymerization
This compound can be envisioned to undergo self-condensation via its benzyl alcohol group in the presence of an acid catalyst to yield poly((allyloxy)phenylenemethylene). This would result in a polymer with a thermally stable backbone and pendant allyl groups readily available for further modification.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. ijltemas.in [ijltemas.in]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Quantification of (Allyloxy)benzyl Alcohol by HPLC
This document provides a detailed application note and protocol for the quantitative analysis of (Allyloxy)benzyl alcohol using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is an aromatic alcohol derivative with potential applications in various fields, including organic synthesis and materials science. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of non-volatile and moderately polar compounds like this compound.[1]
This application note describes a reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The described method is based on the separation of the analyte on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection is achieved using a UV detector, leveraging the chromophoric nature of the benzene ring in the analyte's structure.
Experimental Workflow
The overall workflow for the quantification of this compound by HPLC is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Materials and Methods
Instrumentation
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a variable wavelength UV detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chemicals and Reagents
-
This compound: Reference standard of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Methanol: HPLC grade (for cleaning).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 259 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase) in a volumetric flask.
-
Dilute the solution with the mobile phase to a final concentration expected to be within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The quantitative performance of the HPLC method was validated according to ICH guidelines. A summary of the key validation parameters is presented in the table below.
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Method Development and Validation Logic
The development and validation of this analytical method followed a logical progression to ensure its suitability for the intended purpose.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The described reverse-phase HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method has been demonstrated to be linear, accurate, precise, and sensitive for its intended purpose. This application note and protocol can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound in various samples. Further validation may be required depending on the specific sample matrix.
References
Application Note: 1H and 13C NMR Spectral Interpretation of 4-(Allyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences for the unambiguous determination of molecular structures. This document provides a detailed guide to the ¹H and ¹³C NMR spectral interpretation of 4-(Allyloxy)benzyl alcohol, a common organic intermediate. Included are comprehensive data tables, standardized experimental protocols for sample preparation and spectral acquisition, and logical diagrams to aid in the structural elucidation process.
Introduction
4-(Allyloxy)benzyl alcohol is a bifunctional organic compound featuring a benzyl alcohol moiety and an allyl ether. This structure presents distinct features in both ¹H and ¹³C NMR spectra, corresponding to the aromatic, benzylic, and allylic protons and carbons. Accurate interpretation of these spectra is crucial for verifying the compound's identity, assessing its purity, and understanding its chemical environment, which are vital steps in research and drug development.
Spectral Data Interpretation
The structural assignment of signals in the ¹H and ¹³C NMR spectra of 4-(Allyloxy)benzyl alcohol is based on chemical shifts (δ), signal multiplicities, and coupling constants (J). The para-substitution of the benzene ring results in a simplified aromatic region, often appearing as two distinct doublets. The allyl group gives rise to a characteristic set of signals in the aliphatic region.
¹H NMR Spectral Data
The ¹H NMR spectrum of 4-(Allyloxy)benzyl alcohol, typically recorded in deuterated chloroform (CDCl₃), displays signals corresponding to the aromatic protons, the allyl group protons, the benzylic protons, and the hydroxyl proton.
| Proton Assignment (H) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| Ar-H (ortho to CH₂OH) | 7.26 | d | 8.4 | 2H |
| Ar-H (ortho to O-allyl) | 6.85 | m | - | 2H |
| -O-CH₂-CH =CH₂ | 6.08 | ddt | 17.2, 10.5, 5.3 | 1H |
| -O-CH₂-CH=CH ₂ | 5.38 | ddq | 46.7, 10.5, 1.5 | 2H |
| Ar-CH ₂-OH | 4.54 | dd | 4.1, 2.8 | 2H |
| -O-CH ₂-CH=CH₂ | 4.54 | dd | 4.1, 2.8 | 2H |
Note: The benzylic (-CH₂OH) and ether-linked allylic (-OCH₂-) protons have overlapping signals. Data sourced from The Royal Society of Chemistry.[1]
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
| Carbon Assignment (C) | Chemical Shift (δ) [ppm] |
| C -O (Aromatic) | 158.09 |
| C -CH₂OH (Aromatic) | 133.39 |
| -O-CH₂-C H=CH₂ | 133.32 |
| C H (Aromatic, ortho to CH₂OH) | 128.62 |
| -O-CH₂-CH=C H₂ | 117.65 |
| C H (Aromatic, ortho to O-allyl) | 114.74 |
| -O-C H₂-CH=CH₂ | 68.85 |
| Ar-C H₂-OH | 64.66 |
Data sourced from The Royal Society of Chemistry.[1]
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and standardized instrument parameters.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the 4-(allyloxy)benzyl alcohol sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] Gently vortex or sonicate the mixture to ensure the sample dissolves completely.[2]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube.[1][3] The final sample depth in the tube should be about 4 cm.[3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation or contamination.[2]
NMR Data Acquisition
-
Spectrometer Setup: The data presented here was acquired on a 400 MHz spectrometer.[1] Before acquisition, the spectrometer's magnetic field should be locked onto the deuterium signal of the solvent and shimmed to optimize field homogeneity.[2]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A 1-2 second delay between pulses is standard.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A 2-5 second delay is recommended.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the resulting spectrum to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak for ¹H NMR is at 7.26 ppm, and the carbon signal for ¹³C NMR is at 77.16 ppm. Alternatively, an internal standard like tetramethylsilane (TMS) can be used (0.00 ppm).[4]
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of workflows and logical connections inherent in NMR analysis.
References
Application Notes and Protocols for the Deprotection of Benzyl Ethers in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of benzyl ethers, a crucial step in carbohydrate chemistry for the synthesis of complex oligosaccharides and glycoconjugates. Benzyl ethers are widely used as protecting groups due to their stability under a broad range of reaction conditions. Their efficient and selective removal is paramount for the successful progression of multi-step synthetic pathways.
Introduction
The selection of an appropriate deprotection strategy for benzyl ethers in carbohydrate chemistry is dictated by the overall substitution pattern of the carbohydrate, the presence of other functional groups, and the desired regioselectivity. The most common methods for benzyl ether cleavage involve reductive, oxidative, or dissolving metal-based approaches. This guide outlines several reliable methods, providing quantitative data for comparison and detailed experimental protocols.
Deprotection Methodologies: A Comparative Overview
Several methods are routinely employed for the deprotection of benzyl ethers. The choice of method depends on the substrate's sensitivity to acidic, basic, or reductive conditions and the presence of other protecting groups.
Key Methods for Benzyl Ether Deprotection:
-
Catalytic Hydrogenation: A widely used and generally high-yielding method that employs hydrogen gas and a palladium catalyst. It is often the method of choice for global deprotection.
-
Catalytic Transfer Hydrogenation (CTH): A safer alternative to catalytic hydrogenation that avoids the use of flammable hydrogen gas by employing a hydrogen donor in the presence of a palladium catalyst.[1][2] This method is praised for its operational simplicity.[1]
-
Oxidative Cleavage: This approach is valuable when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or azides.[3][4] Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ozone are commonly used.
-
Dissolving Metal Reduction (Birch Reduction): A powerful method for the removal of stubborn benzyl ethers, particularly in complex or sterically hindered molecules.[5][6]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the deprotection of benzyl ethers on various carbohydrate substrates, allowing for an easy comparison of the different methodologies.
| Method | Reagents & Catalyst | Substrate Example | Reaction Time | Temperature | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Per-O-benzylated methyl α-D-glucopyranoside | 12 h | Room Temp. | >95 | [7] |
| Catalytic Transfer Hydrogenation | Et₃SiH, 10% Pd(OH)₂/C | Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | 30 min | Room Temp. | 87 | [1] |
| Formic acid, Pd/C | Various O-benzyl protected carbohydrates | 5-10 min | Reflux | High | ||
| Oxidative Cleavage (DDQ) | DDQ, CH₂Cl₂/H₂O | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 1.5 h | 0 °C to RT | 78 | [8] |
| Visible-Light Oxidative Cleavage (DDQ) | DDQ (catalytic), TBN, CH₂Cl₂/H₂O, 525 nm light | C(3)-O-benzyl-tetraacetylglucoside | <4 h | Room Temp. | 84-96 | [3] |
| Oxidative Cleavage (Ozone) | O₃, then NaOMe | Various O-benzyl protected carbohydrates | Variable | Low Temp. | Good | [9] |
| Birch Reduction | Na, liq. NH₃, EtOH | Benzylated sugar | 1-2 h | -78 °C | High | [5][6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the global deprotection of a per-O-benzylated carbohydrate using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Per-O-benzylated carbohydrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the per-O-benzylated carbohydrate in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected carbohydrate.
-
Purify the product by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Triethylsilane
This method provides a convenient and safe alternative to traditional hydrogenation.[1]
Materials:
-
Benzyl-protected carbohydrate
-
10% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Methanol (MeOH)
-
Triethylsilane (Et₃SiH)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected carbohydrate (e.g., 500 mg, 1.36 mmol of methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside) in methanol (5 mL).[1]
-
Add 10% Pd(OH)₂/C (50 mg).[1]
-
To this suspension, add triethylsilane (650 µL, 4.07 mmol) portionwise.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 30 minutes to a few hours depending on the substrate.[1]
-
Once the reaction is complete, filter the mixture through a pad of Celite®, washing the pad with methanol.[1]
-
Concentrate the combined filtrate under reduced pressure.[1]
-
Purify the crude product by passing it through a short pad of silica gel using a suitable eluent (e.g., EtOAc).[1]
Protocol 3: Oxidative Deprotection with DDQ
This protocol is suitable for substrates with functionalities incompatible with reductive conditions.
Materials:
-
Benzyl-protected carbohydrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzyl-protected carbohydrate in a mixture of CH₂Cl₂ and H₂O (typically 10:1 to 20:1 v/v).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (typically 1.5 to 2.5 equivalents per benzyl group) portionwise.[8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Visible-Light-Mediated Oxidative Deprotection with Catalytic DDQ
This modern variation offers a milder approach to oxidative debenzylation.[3]
Materials:
-
Benzyl-protected carbohydrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (catalytic amount, e.g., 25 mol%)
-
tert-Butyl nitrite (TBN) (2 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
525 nm LED lamp
Procedure:
-
In a suitable reaction vessel, dissolve the benzyl-protected carbohydrate (100 µmol) in CH₂Cl₂ (5 mL) and add H₂O (50 µL).[3]
-
Add DDQ (25 µmol) and TBN (200 µmol).[3]
-
Irradiate the reaction mixture with a 525 nm LED lamp at room temperature.[3]
-
Monitor the reaction progress by TLC. Reaction times are typically less than 4 hours.[3]
-
Work-up and purification are similar to Protocol 3.
Protocol 5: Birch Reduction
This powerful method is effective for the cleavage of otherwise resilient benzyl ethers.
Materials:
-
Benzyl-protected carbohydrate
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Anhydrous ethanol (EtOH)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl)
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser and a gas inlet.
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Condense ammonia gas into the flask.
-
Dissolve the benzyl-protected carbohydrate in anhydrous THF and add it to the liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction mixture at -78 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of anhydrous ethanol until the blue color disappears, followed by the careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Add water and extract the product with a suitable organic solvent (e.g., EtOAc).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Logic
General Reaction of Benzyl Ether Deprotection
Caption: General transformation of a benzylated carbohydrate to the free alcohol.
Experimental Workflow for Catalytic Transfer Hydrogenation
Caption: Step-by-step workflow for CTH-mediated debenzylation.
Decision Tree for Selecting a Deprotection Method
Caption: A flowchart to aid in choosing the appropriate deprotection strategy.
References
- 1. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Birch reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Application Notes and Protocols for the Solvent-Free Synthesis of Allyl and Benzyl Ethers from Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups as allyl or benzyl ethers is a fundamental transformation in organic synthesis, particularly in the multistep synthesis of complex molecules and active pharmaceutical ingredients. Traditional methods for the synthesis of these ethers often rely on the use of volatile and hazardous organic solvents, leading to significant environmental concerns and costly waste management. This application note details two robust and environmentally benign solvent-free methods for the synthesis of allyl and benzyl ethers from a wide range of alcohols. These protocols offer high yields, operational simplicity, and a significant reduction in solvent waste, aligning with the principles of green chemistry.
The two primary methods discussed are:
-
Solvent-Free Williamson-Type Ether Synthesis: A modification of the classic Williamson ether synthesis that utilizes a solid base, typically potassium hydroxide (KOH), in the absence of a solvent.
-
Iron-Catalyzed Dehydrative Etherification: A catalytic approach that employs an earth-abundant and non-toxic iron catalyst to facilitate the dehydration reaction between two alcohol molecules.
These methods are applicable to a broad scope of substrates, including primary, secondary, and benzylic alcohols, making them highly valuable for various research and development applications.
Data Presentation
Table 1: Solvent-Free Williamson-Type Synthesis of Allyl and Benzyl Ethers[1]
| Entry | Alcohol Substrate | Alkylating Agent | Product | Time (h) | Yield (%) |
| 1 | 1-Decanol | Allyl bromide | Allyl decyl ether | 2.5 | 95 |
| 2 | Benzyl alcohol | Allyl bromide | Allyl benzyl ether | 4.5 | 96 |
| 3 | Geraniol | Allyl bromide | Allyl geranyl ether | 5 | 96 |
| 4 | Nerol | Allyl bromide | Allyl neryl ether | 5 | 96 |
| 5 | (-)-Menthol | Allyl bromide | Allyl (-)-menthyl ether | 7 | 96 |
| 6 | Cholesterol | Allyl bromide | Allyl cholesteryl ether | 7 | 96 |
| 7 | Benzyl alcohol | Benzyl bromide | Dibenzyl ether | 35 | 81 |
| 8 | Geraniol | Benzyl bromide | Benzyl geranyl ether | 20 | 93 |
| 9 | Nerol | Benzyl bromide | Benzyl neryl ether | 20 | 91 |
Table 2: Iron-Catalyzed Dehydrative Synthesis of Symmetrical Benzyl Ethers
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 1-Phenylethanol | 5 | 30 | 81 |
| 2 | 1-Phenylpropanol | 5 | 30 | 67 |
| 3 | 1-(p-Tolyl)ethanol | 5 | 30 | 93 |
| 4 | 1-(4-Methoxyphenyl)ethanol | 5 | 30 | 91 |
| 5 | 1-(4-Fluorophenyl)ethanol | 5 | 30 | 87 |
| 6 | 1-(4-Chlorophenyl)ethanol | 5 | 30 | 89 |
Table 3: Iron-Catalyzed Dehydrative Synthesis of Unsymmetrical Benzyl Ethers
| Entry | Secondary Alcohol | Primary Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 1-Propanol | 5 | 12 | 88 |
| 2 | 1-Phenylethanol | 1-Butanol | 5 | 12 | 85 |
| 3 | 1-Phenylethanol | Isobutyl alcohol | 5 | 12 | 78 |
| 4 | 1-(p-Tolyl)ethanol | 1-Pentanol | 5 | 12 | 80 |
| 5 | 1-(4-Methoxyphenyl)ethanol | Benzyl alcohol | 5 | 12 | 82 |
Experimental Protocols
Protocol 1: Solvent-Free Williamson-Type Synthesis of Allyl Decyl Ether[1]
This protocol describes a representative example of the solvent-free Williamson-type synthesis for the preparation of allyl decyl ether from 1-decanol and allyl bromide using solid potassium hydroxide.
Materials:
-
1-Decanol
-
Allyl bromide
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 1-decanol (1.05 mmol), allyl bromide (4.04 mmol), and one pellet of solid KOH (approximately 2 mmol).
-
If desired, add a catalytic amount of TBAI (5 mol%).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2.5 hours), carefully remove the remaining KOH pellet.
-
Distill the excess allyl bromide under reduced pressure.
-
The crude product is then purified by flash chromatography on a short pad of silica gel, eluting with a mixture of hexane and ethyl acetate (95:5) to afford the pure allyl decyl ether.
Protocol 2: Iron-Catalyzed Dehydrative Synthesis of Dibenzyl Ether
This protocol provides a general procedure for the iron-catalyzed synthesis of a symmetrical ether, dibenzyl ether, from benzyl alcohol.
Materials:
-
Benzyl alcohol
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add benzyl alcohol (1.0 mmol).
-
Add Fe(OTf)₃ (5 mol %, 0.05 mmol) and NH₄Cl (5 mol %, 0.05 mmol) to the reaction vessel.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure dibenzyl ether.
Visualizations
Caption: Mechanism of the Solvent-Free Williamson Ether Synthesis.
Caption: Proposed Mechanism for Iron-Catalyzed Dehydrative Etherification.
Application Notes and Protocols for Phase Transfer Catalysis in the Mono-O-allylation of Diols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective mono-O-allylation of diols utilizing phase transfer catalysis (PTC). This methodology offers a powerful and efficient route to selectively introduce the versatile allyl group onto one hydroxyl moiety of a diol, a crucial transformation in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.
Introduction
The selective functionalization of diols presents a common challenge in organic synthesis due to the similar reactivity of the hydroxyl groups. Phase transfer catalysis has emerged as a practical and effective method to achieve mono-alkylation of diols with high selectivity. PTC facilitates the reaction between a water-soluble nucleophile (the deprotonated diol) and an organic-soluble electrophile (allyl halide) by transporting the nucleophile into the organic phase, thereby accelerating the reaction rate and often enhancing selectivity.
Commonly employed phase-transfer catalysts for this transformation are quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) and tetraoctylammonium bromide, which are valued for their efficiency, commercial availability, and relatively low cost. The reaction is typically performed in a biphasic system consisting of an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic solvent.
Reaction Mechanism and Selectivity
The mono-O-allylation of a diol under phase transfer catalysis proceeds through a series of equilibria. The diol is first deprotonated by the aqueous base to form a mono-alkoxide. The phase-transfer catalyst then facilitates the transfer of this alkoxide into the organic phase, where it can react with the allyl halide. The resulting mono-allylated product can be further deprotonated and react again to form the di-allylated byproduct.
Achieving high selectivity for the mono-allylated product is dependent on several factors:
-
Stoichiometry of the Base: Using a controlled amount of base, often equimolar to the diol, can favor the formation of the mono-alkoxide.
-
Reaction Time: As the mono-allylation and di-allylation are consecutive reactions, shorter reaction times generally favor the mono-substituted product.[1]
-
Catalyst Structure: The lipophilicity and structure of the quaternary ammonium cation can influence the efficiency of the phase transfer and, consequently, the reaction rate and selectivity.
-
Solvent Choice: The organic solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction outcome.
Data Presentation
The following tables summarize quantitative data for the mono-O-allylation of butane-1,4-diol under various conditions, highlighting the influence of the catalyst and reaction time on yield and selectivity.
Table 1: Mono-O-allylation of Butane-1,4-diol with Allyl Chloride using Bu₄N⁺HSO₄⁻ as a Phase-Transfer Catalyst [1]
| Entry | Time (h) | Conversion of Allyl Chloride (%) | Selectivity of 4-allyloxybutan-1-ol (%) | Yield of 4-allyloxybutan-1-ol (%) |
| 1 | 0.5 | 55 | 99 | 54 |
| 2 | 1 | 78 | 99 | 77 |
| 3 | 2 | 90 | 98 | 88 |
| 4 | 3 | 92 | 96 | 88 |
| 5 | 4 | 93 | 94 | 87 |
Reaction conditions: Butane-1,4-diol, allyl chloride, 50% aq. NaOH, 0.1 mol% Bu₄N⁺HSO₄⁻.
Table 2: Comparison of Catalyzed vs. Non-catalyzed Mono-O-allylation of Butane-1,4-diol [1]
| Catalyst | Time (h) | Conversion of Allyl Chloride (%) | Selectivity of 4-allyloxybutan-1-ol (%) | Yield of 4-allyloxybutan-1-ol (%) |
| 0.1 mol% Bu₄N⁺HSO₄⁻ | 2 | 90 | 98 | 88 |
| None | 48 | 89 | 99 | 88 |
Experimental Protocols
General Protocol for the Mono-O-allylation of Diols
This protocol provides a general starting point for the selective mono-O-allylation of various diols. Optimization of reaction time, temperature, and stoichiometry may be required for different substrates.
Materials:
-
Diol (e.g., ethylene glycol, propane-1,2-diol, butane-1,4-diol)
-
Allyl bromide or allyl chloride
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., toluene, cyclohexane, or dichloromethane)
-
Deionized water
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the diol (1.0 eq.), the organic solvent, and the phase-transfer catalyst (0.01-0.05 eq.).
-
With vigorous stirring, add the 50% aqueous NaOH solution (1.0-1.2 eq.).
-
Add the allyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 40-60 °C) and monitor the progress of the reaction by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature and add deionized water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-allylated diol.
Specific Protocol for the Mono-O-allylation of Butane-1,4-diol[1]
This protocol is based on a documented procedure for the highly selective mono-O-allylation of butane-1,4-diol.
Materials:
-
Butane-1,4-diol
-
Allyl chloride
-
Tetrabutylammonium hydrogensulfate (Bu₄N⁺HSO₄⁻)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
Procedure:
-
In a thermostated glass reactor equipped with a mechanical stirrer, condenser, and thermometer, charge butane-1,4-diol, allyl chloride, and 0.1 mol% of tetrabutylammonium hydrogensulfate.
-
While stirring vigorously, add an equimolar amount of 50% aqueous NaOH solution.
-
Maintain the reaction temperature and continue stirring. Monitor the reaction progress by withdrawing samples periodically for GC analysis.
-
After the desired conversion and selectivity are reached (approximately 2 hours for 88% yield and 98% selectivity), stop the reaction.
-
Cool the mixture, add water, and separate the organic phase.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Mechanism of Phase Transfer Catalyzed Mono-O-allylation.
Caption: General Experimental Workflow for Mono-O-allylation.
Caption: Key Factors Influencing Mono-allylation Selectivity.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Allylation of Benzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the allylation of benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the allylation of benzyl alcohol?
A1: The most common method for the O-allylation of benzyl alcohol is a variation of the Williamson ether synthesis. This involves the deprotonation of benzyl alcohol with a suitable base to form a benzyl alkoxide, which then acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide or allyl chloride) in an SN2 reaction to form allyl benzyl ether.
Q2: How does the choice of base impact the reaction efficiency?
A2: The base is critical as it deprotonates the benzyl alcohol. The strength of the base must be sufficient to generate the alkoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide. The choice can influence reaction rate and side reactions. For instance, strong bases like NaH can lead to faster reactions but may require stricter anhydrous conditions. Weaker bases like K₂CO₃ are often effective and easier to handle.[1][2]
Q3: What are common side reactions, and how can they be minimized?
A3: A frequent side reaction is the formation of dibenzyl ether, which can occur if reaction conditions are not optimized.[3] This can be minimized by controlling the temperature and ensuring the allyl halide is added promptly after the formation of the benzyl alkoxide. Another potential issue is the elimination reaction of the allyl halide, especially with sterically hindered or strong bases at elevated temperatures. Using an appropriate solvent and temperature can mitigate this.
Q4: Can catalysts be used for the allylation of benzyl alcohol?
A4: Yes, various catalytic systems can be employed. For instance, B(C₆F₅)₃ can catalyze the allylation of secondary benzylic alcohol derivatives with allylsilanes.[4] Other transition metal catalysts, such as those based on nickel, rhodium, or palladium, have also been used, often proceeding through different mechanisms like the "borrowing hydrogen" strategy.[5][6][7]
Troubleshooting Guide
Problem: Low or No Yield of Allyl Benzyl Ether
Low yield is a common issue that can stem from several factors. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low-yield allylation reactions.
Quantitative Data Summary
Optimizing reaction parameters is key to achieving high yields. The following tables summarize the effect of different catalysts, bases, and solvents on similar alkylation reactions, providing a reference for optimization.
Table 1: Optimization of Base and Solvent in a Photocatalytic Alkylation [8][9]
| Entry | Photocatalyst | Base | Solvent | Yield (%) |
| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Et₃N | DMSO | 29 |
| 2 | [Ir(ppy)₂bpy]BF₄ | Et₃N | CH₃CN | 68 |
| 3 | [Ir(ppy)₂bpy]BF₄ | DBU | CH₃CN | No Reaction |
| 4 | [Ir(ppy)₂bpy]BF₄ | Cs₂CO₃ | CH₃CN | No Reaction |
| 5 | [Ir(ppy)₂bpy]BF₄ | Et₃N | DMF | No Reaction |
| 6 | [Ir(ppy)₂bpy]BF₄ | Et₃N | THF | 49 |
Note: Data adapted from a visible-light-induced alkylation reaction to illustrate optimization principles.[8][9]
Table 2: Effect of Base in N-Alkylation of Aniline with Benzyl Alcohol [1]
| Entry | Catalyst | Base (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Pd@[nBu₄][Br] | None | 100 | 18 | 99 | >99 |
| 2 | Pd@[nBu₄][Br] | K₂CO₃ (1.0) | 100 | 18 | 99 | >99 |
| 3 | Pd@[nBu₄][Br] | Cs₂CO₃ (1.0) | 100 | 18 | 99 | >99 |
| 4 | Pd@[nBu₄][Br] | t-BuOK (1.0) | 100 | 18 | 99 | >99 |
Note: This table illustrates that for some catalytic systems, an external base may not be necessary, simplifying the reaction setup.[1]
Experimental Protocols
Protocol 1: Base-Mediated Allylation of Benzyl Alcohol
This protocol is a general procedure based on the Williamson ether synthesis methodology.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the allylation of benzyl alcohol.
Detailed Methodology:
-
Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Benzyl alcohol (1.0 equivalent) is added to the solvent. The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution is observed.
-
Allylation: Allyl bromide (1.2 equivalents) is added dropwise to the suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure allyl benzyl ether.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02948C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzylic substitution, benzylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
addressing instability of (Allyloxy)benzyl alcohol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of (Allyloxy)benzyl alcohol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability?
A1: The instability of this compound arises from the reactivity of its two key functional groups: the allyl ether and the benzyl alcohol. The primary degradation pathways include:
-
Peroxide Formation: Like other ethers, the allyloxy group is susceptible to autoxidation in the presence of oxygen and light, forming explosive hydroperoxides and peroxides.[1][2][3] This is a significant safety concern.
-
Oxidation of the Benzyl Alcohol: The primary alcohol group can be oxidized to form benzaldehyde and subsequently benzoic acid, especially upon prolonged exposure to air.[4]
-
Allyl Group Reactivity: The allyl group itself is reactive and can undergo various reactions, including polymerization or rearrangement, particularly in the presence of catalysts, heat, or light.[5][6]
Q2: How can I visually inspect my sample of this compound for signs of degradation?
A2: While visual inspection is not a substitute for analytical testing, certain signs may indicate degradation:
-
Color Change: A pure sample should be a clear, colorless liquid. The appearance of a yellow or brownish tint can suggest the formation of oxidation products.[4]
-
Precipitate Formation: The presence of solid precipitates or crystals could indicate the formation of peroxides, which can be highly explosive, or other insoluble degradation products.[1][3]
-
Increased Viscosity: Polymerization of the allyl group can lead to an increase in the viscosity of the sample.
If any of these signs are observed, extreme caution is advised, and the material should be tested for peroxides before use.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under conditions that protect it from oxygen, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration is recommended. | Reduces the rate of oxidation and peroxide formation.[7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and peroxide formation by excluding oxygen.[2] |
| Container | Use an amber glass bottle with a tightly sealed cap. | Protects from light, which can catalyze degradation.[3][7] |
| Inhibitors | For long-term storage, consider adding a stabilizer like BHT (Butylated hydroxytoluene). | Inhibitors scavenge free radicals, preventing the initiation of autoxidation.[3] |
Troubleshooting Guide
Issue: My experimental results are inconsistent when using older this compound.
-
Possible Cause: The compound may have degraded, leading to the presence of impurities that interfere with your reaction.
-
Troubleshooting Steps:
-
Test for Peroxides: Before use, always test for the presence of peroxides, especially if the container has been opened previously. A simple qualitative test can be performed (see Experimental Protocols). Do not proceed if peroxides are detected.
-
Analytical Purity Check: Analyze the purity of the material using techniques like HPLC, GC-MS, or NMR to identify and quantify any degradation products such as benzaldehyde or benzoic acid.
-
Purification: If impurities are detected, consider purifying the alcohol by distillation under reduced pressure. Caution: Do not distill if peroxides are present.
-
Issue: I observed crystal formation around the cap of my this compound bottle.
-
Possible Cause: This could be the formation of explosive peroxide crystals.[1][3]
-
Immediate Action:
-
DO NOT open or move the bottle. Shock or friction can cause detonation.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.
-
Experimental Protocols
1. Qualitative Test for Peroxides
-
Objective: To detect the presence of peroxides in this compound.
-
Materials:
-
Sample of this compound
-
Freshly prepared 10% aqueous solution of potassium iodide (KI)
-
Glacial acetic acid
-
Starch solution (optional)
-
-
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the freshly prepared 10% KI solution.
-
Shake the mixture.
-
A yellow to brown color indicates the presence of peroxides. A dark blue/black color will be observed if a starch indicator is added.
-
2. Purity Analysis by HPLC
-
Objective: To quantify the purity of this compound and detect non-volatile degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Example Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of high-purity this compound of known concentration.
-
Prepare a sample solution of the stored this compound at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample indicates degradation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for instability issues.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Ether - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Storage of Di-ethylether - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. purdue.edu [purdue.edu]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Improving Selectivity in the Mono-O-allylation of Symmetric Diols
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges in the selective mono-O-allylation of symmetric diols.
Troubleshooting Guides
This section addresses common issues encountered during the mono-O-allylation of symmetric diols.
Issue 1: Low Selectivity and Formation of Disubstituted Byproduct
Question: My reaction is producing a significant amount of the di-allylated product, leading to low selectivity for the desired mono-allylated diol. How can I improve the mono-to-di selectivity?
Answer: The formation of the di-substituted byproduct is a common challenge in the allylation of symmetric diols. Here are several strategies to enhance selectivity for the mono-allylated product:
-
Stoichiometry of Allylating Agent: Carefully control the stoichiometry of your allylating agent (e.g., allyl bromide). Using a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the allylating agent relative to the diol can help minimize the formation of the di-allylated product.[1]
-
Catalyst Choice: The choice of catalyst plays a crucial role in selectivity.
-
Silver(I) Oxide (Ag₂O): This reagent has been shown to be highly effective for the selective monobenzylation of symmetrical diols and can be applied to allylation.[1] The proposed mechanism involves coordination of silver to the diol, which increases the acidity of one hydroxyl group, favoring mono-alkylation.[1]
-
Organoboron Catalysts: Diarylborinic acids are effective for the regioselective mono-functionalization of 1,2- and 1,3-diols.[2][3][4] These catalysts can selectively activate one hydroxyl group within a diol.
-
Phase-Transfer Catalysis (PTC): Under phase-transfer conditions, careful optimization of the catalyst, base, and solvent can favor mono-allylation.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second allylation.
-
Addition Rate: Slow, dropwise addition of the allylating agent can help maintain a low concentration of it in the reaction mixture, thus favoring the reaction with the more abundant diol over the newly formed mono-allylated product.
-
-
Flow Chemistry: Performing the reaction in a continuous flow reactor can enhance selectivity. The precise control over reaction time and stoichiometry in a flow system can minimize the formation of the di-protected byproduct compared to batch reactions.[5]
Issue 2: Poor or No Reaction Conversion
Question: My mono-O-allylation reaction is not proceeding, or the conversion is very low. What are the possible causes and solutions?
Answer: Low or no conversion can be attributed to several factors:
-
Base Strength and Solubility: The choice and handling of the base are critical.
-
Ensure the base is strong enough to deprotonate the diol. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃).
-
The solubility of the base can be a factor. In phase-transfer catalysis, the choice of base (e.g., aqueous NaOH vs. solid KOH) can significantly impact the reaction rate.
-
-
Catalyst Activity:
-
If using a catalyst, ensure it is active and not poisoned. For example, some catalysts are sensitive to air or moisture.
-
The catalyst loading might need to be optimized. While catalytic amounts are desired, in some cases, a higher loading might be necessary to achieve a reasonable reaction rate.
-
-
Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Common solvents for allylation include tetrahydrofuran (THF), dichloromethane (DCM), and toluene. Ensure your diol and base are sufficiently soluble in the chosen solvent.
-
Purity of Reagents: Impurities in the diol, allylating agent, or solvent can interfere with the reaction. Ensure all reagents are of appropriate purity. Water can be particularly detrimental in reactions involving strong bases like NaH.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving selective mono-O-allylation of symmetric diols?
A1: Several methods have been developed to address the challenge of selective mono-allylation:
-
Silver(I) Oxide (Ag₂O) Mediated Alkylation: This method provides good to excellent yields for the monoprotection of symmetrical diols with alkyl halides, including allyl bromide. It is particularly effective for 1,2-diols and oligoethylene glycols.[1]
-
Organoboron Catalysis: Diarylborinic acid catalysts are highly efficient for the regioselective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols.[2][3][4] They work by forming a tetracoordinate borinate complex with the diol, activating one hydroxyl group.[2][3][4]
-
Phase-Transfer Catalysis (PTC): PTC is a practical method for large-scale synthesis. It involves the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the water-soluble diol anion and the organic-soluble allyl halide. Careful optimization of reaction parameters is key to achieving high selectivity.
-
Organotin Catalysis: While effective, the toxicity of organotin compounds is a significant drawback. Catalytic amounts of organotin reagents like dibutyltin dichloride have been used for regioselective alkylation.[6]
-
Enzymatic Methods: Lipases, such as Candida antarctica lipase B, can be used for the selective monoesterification of symmetric diols, and similar principles can be applied to other functionalizations.[7]
Q2: How do steric and electronic effects influence the selectivity of mono-allylation?
A2: Steric and electronic effects are fundamental in controlling the regioselectivity of diol functionalization:
-
Steric Hindrance: In diols with primary and secondary hydroxyl groups, the primary hydroxyl is generally more accessible and will react faster. For symmetric diols with identical hydroxyl groups, the formation of a bulky catalyst-diol complex can sterically shield one hydroxyl group, directing the electrophile to the more accessible one.[8]
-
Electronic Effects: The acidity of the hydroxyl protons can be influenced by neighboring electron-withdrawing or electron-donating groups. For instance, in carbohydrate chemistry, the hydroxyl group closest to the electron-withdrawing anomeric center may be more readily deprotonated.[9] The coordination of a Lewis acidic catalyst can also alter the electronic properties of the hydroxyl groups.
Q3: Can you provide a general experimental protocol for a selective mono-O-allylation?
A3: Below is a general protocol for the silver(I) oxide mediated mono-allylation of a symmetric diol, which is known for its high selectivity.[1]
Materials:
-
Symmetric diol
-
Silver(I) oxide (Ag₂O, 1.5 equivalents)
-
Allyl bromide (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of the symmetric diol in anhydrous DCM or toluene under an inert atmosphere, add silver(I) oxide (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.1 eq.) dropwise to the mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary depending on the substrate.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-allylated product.
Quantitative Data Summary
The following tables summarize the yield and selectivity data for the mono-O-allylation of various symmetric diols under different catalytic systems.
Table 1: Silver(I) Oxide Mediated Mono-alkylation of Symmetric Diols
| Diol | Alkylating Agent | Product | Yield (%) | Reference |
| 1,4-Butanediol | Benzyl bromide | 4-(Benzyloxy)butan-1-ol | 85 | [1] |
| 1,5-Pentanediol | Benzyl bromide | 5-(Benzyloxy)pentan-1-ol | 87 | [1] |
| 1,6-Hexanediol | Benzyl bromide | 6-(Benzyloxy)hexan-1-ol | 89 | [1] |
| Diethylene glycol | Benzyl bromide | 2-(2-(Benzyloxy)ethoxy)ethan-1-ol | 95 | [1] |
| Triethylene glycol | Benzyl bromide | 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethan-1-ol | 98 | [1] |
Note: While the reference uses benzyl bromide, the methodology is applicable to allyl bromide.
Table 2: Diarylborinic Acid-Catalyzed Monofunctionalization of Diols
| Diol | Electrophile | Product | Yield (%) | Reference |
| cis-1,2-Cyclohexanediol | TsCl | 2-Tosyloxycyclohexan-1-ol | 95 | [4] |
| 1-Phenyl-1,2-ethanediol | BzCl | 2-Benzoyloxy-1-phenylethan-1-ol | 89 | [4] |
| (±)-1,2-Pentanediol | PivCl | 1-(Pivaloyloxy)pentan-2-ol | 80 | [4] |
| 1,3-Butanediol | TBDPSCl | 3-((tert-Butyldiphenylsilyl)oxy)butan-1-ol | 85 | [4] |
Note: This table demonstrates the versatility of the catalyst for various functionalizations, including those analogous to allylation.
Visualizations
Experimental Workflow: Silver(I) Oxide Mediated Mono-O-allylation
Caption: Workflow for Ag₂O mediated mono-allylation.
Logical Relationship: Factors Influencing Mono-allylation Selectivity
References
- 1. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 2. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
- 3. Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]
- 6. daneshyari.com [daneshyari.com]
- 7. Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 9. Site-switchable mono-O-allylation of polyols - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the deprotection of benzyl ether protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of benzyl ether protecting groups. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized by the deprotection method.
Catalytic Hydrogenation (e.g., H₂, Pd/C)
Catalytic hydrogenation is a widely used and often clean method for benzyl ether deprotection. However, several issues can arise.
Q1: My hydrogenation reaction is sluggish or has stalled completely. What are the possible causes and solutions?
A1: Slow or incomplete hydrogenation reactions are common issues. Here are the primary causes and troubleshooting steps:
-
Catalyst Inactivity: The palladium catalyst may be old or deactivated.
-
Catalyst Poisoning: Your substrate may contain functional groups that poison the palladium catalyst, most commonly sulfur-containing groups (e.g., thiols, thioethers, thioureas).[1][3]
-
Solution:
-
Increase the catalyst loading.
-
Use a solvent system that can mitigate poisoning, such as methanol with ammonia.[1]
-
In some cases, adding BaSO₄ or BF₃·Et₂O may help when methionine is present.[3]
-
If poisoning is severe, consider an alternative deprotection method that is not susceptible to sulfur, such as dissolving metal reduction or Lewis acid cleavage.
-
-
-
Poor Solubility: The substrate may not be sufficiently soluble in the reaction solvent.
-
Solution: Try a different solvent or a solvent mixture. Common solvents for hydrogenation include methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[4] The rate of debenzylation can be solvent-dependent, with the general trend being: toluene < MeOH < EtOH << acetic acid (AcOH) < THF.[2]
-
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient.
-
Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.
-
-
Acid/Base Effects: The reaction can be sensitive to the pH of the medium.
-
Solution: Adding a small amount of acid, such as acetic acid or hydrochloric acid, can facilitate the reaction by protonating the ether oxygen.[2] Conversely, if acid-labile groups are present, a neutral solvent system is necessary.
-
Q2: The hydrogenation is cleaving other functional groups in my molecule. How can I improve the selectivity?
A2: Achieving selectivity is crucial when other reducible functional groups are present.
-
Hydrogen Source: Instead of H₂ gas, a hydrogen transfer reagent can provide a milder and more controlled source of hydrogen.[5]
-
Catalyst Choice: Different catalysts can exhibit different selectivities.
-
Solution: While Pd/C is common, other catalysts like Pd(OH)₂/C might offer different selectivity profiles. Avoid platinum (Pt) or rhodium (Rh) based catalysts if you have aromatic rings you wish to preserve, as they can hydrogenate the ring itself.[2]
-
-
Inhibitors: In some cases, additives can be used to selectively inhibit the hydrogenolysis of benzyl ethers while allowing the reduction of other groups.
-
Solution: Ammonia, pyridine, and ammonium acetate have been shown to be effective inhibitors for Pd/C catalyzed benzyl ether hydrogenolysis, while still allowing for the hydrogenation of olefins, Cbz groups, benzyl esters, and azides.
-
Dissolving Metal Reduction (e.g., Birch Reduction: Na/NH₃ or Li/NH₃)
The Birch reduction is a powerful method for cleaving benzyl ethers, especially when catalytic hydrogenation is not feasible.
Q1: My Birch reduction is giving a complex mixture of products. What could be going wrong?
A1: The Birch reduction can be sensitive to reaction conditions, and improper execution can lead to side products.
-
Over-reduction: The aromatic ring of the benzyl group or other aromatic systems in the molecule can be reduced.
-
Proton Source: The choice and timing of the addition of the proton source are critical.
-
Solution: An alcohol like ethanol or tert-butanol is typically used as a proton source.[8][10] Its pKa is optimal for protonating the radical anion and carbanion intermediates without reacting directly with the alkali metal.[10] The alcohol is often added after the substrate and the dissolved metal.
-
-
Reaction Quenching: Improper quenching can lead to the isomerization of the initially formed 1,4-diene product.
-
Solution: Quench the reaction at low temperature with a proton source that will neutralize the excess alkali metal and any anionic intermediates, such as saturated aqueous ammonium chloride.[8]
-
Q2: I am hesitant to use liquid ammonia. Are there any alternatives?
A2: While liquid ammonia is the traditional solvent, concerns about its handling have led to the development of alternative conditions.
-
Solution: Alternative solvent systems such as a mixture of n-propylamine and ethylenediamine (Benkeser reduction) or THF have been used with comparable results.[11] Lithium in ethylenediamine and THF has also been reported for a scalable Birch reduction.[8]
Lewis Acid-Mediated Cleavage (e.g., BCl₃, BBr₃)
Lewis acids are effective reagents for benzyl ether deprotection, particularly for substrates that are sensitive to hydrogenation or strong reducing conditions.
Q1: The Lewis acid is cleaving other protecting groups in my molecule. How can I improve selectivity?
A1: Lewis acids can be highly reactive, and achieving selectivity requires careful choice of the reagent and conditions.
-
Reagent Choice: Different Lewis acids have varying degrees of reactivity.
-
Solution: Boron trichloride (BCl₃) and boron tribromide (BBr₃) are common and powerful reagents.[2] For milder conditions, a complex of BCl₃ with dimethyl sulfide (BCl₃·SMe₂) can be used, which shows good tolerance for silyl ethers, esters, and other functional groups.[12] Tin(IV) chloride (SnCl₄) has been reported to selectively cleave benzyl esters in the presence of benzyl ethers.
-
-
Temperature Control: The reaction temperature is a critical parameter for controlling selectivity.
Q2: I am observing undesired side reactions, such as Friedel-Crafts benzylation of aromatic rings in my substrate.
A2: The carbocation generated during the cleavage of the benzyl ether can be trapped by electron-rich aromatic rings.
-
Cation Scavengers: A cation scavenger can trap the benzyl cation before it reacts with your molecule.
Quantitative Data Summary
The following tables summarize typical reaction conditions for various benzyl ether deprotection methods. Note that optimal conditions are substrate-dependent and may require optimization.
Table 1: Catalytic Hydrogenation Conditions
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 10% Pd/C | H₂ (balloon) | MeOH | Room Temp | Varies | >95% | [4] |
| 10% Pd/C | H₂ (balloon) | EtOAc | Room Temp | 30 min - 30 h | 82 - 98% | |
| 20% Pd(OH)₂/C | H₂ (balloon) | EtOH | Room Temp | 23 h | 76% | |
| 10% Pd/C | Triethylsilane | MeOH | Room Temp | Varies | ~87% | [7] |
| 10% Pd/C + Nb₂O₅/C | H₂ (balloon) | MeOH | Room Temp | < 1 h | >99% | [15][16] |
Table 2: Lewis Acid-Mediated Deprotection Conditions
| Reagent | Scavenger | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BCl₃ | Pentamethylbenzene | CH₂Cl₂ | -78 | 15 - 45 min | 81 - 99% | [13][14] |
| BCl₃·SMe₂ | None | CH₂Cl₂ | 0 to Room Temp | 1 - 24 h | 70 - 95% | [12] |
| BBr₃ | None | CH₂Cl₂ | -78 to 0 | Varies | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂
-
Preparation: Dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. A typical loading is 5-10 mol% of palladium relative to the substrate.
-
Hydrogen Atmosphere: Seal the flask and evacuate the air, then backfill with hydrogen gas (a balloon is often sufficient for atmospheric pressure reactions). Repeat this cycle two to three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be performed by column chromatography if necessary.[15][16]
Protocol 2: General Procedure for Birch Reduction
-
Setup: In a three-necked round-bottom flask equipped with a dry ice-acetone condenser and an ammonia inlet, condense liquid ammonia at -78 °C.
-
Metal Dissolution: Add small pieces of lithium or sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Substrate Addition: Add a solution of the benzyl-protected substrate in a co-solvent such as THF to the reaction mixture.
-
Proton Source: After a set period of stirring (e.g., 20-30 minutes), add an alcohol (e.g., ethanol or tert-butanol) dropwise.
-
Reaction: Continue stirring at -78 °C, monitoring the reaction by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Workup: Allow the ammonia to evaporate overnight. Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8][9][11][17]
Protocol 3: General Procedure for BCl₃-Mediated Deprotection
-
Preparation: Dissolve the benzyl-protected substrate and a cation scavenger (e.g., pentamethylbenzene, 3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice-acetone bath.
-
Reagent Addition: Slowly add a solution of boron trichloride (BCl₃) in CH₂Cl₂ (1 M solution, 2 equivalents) dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the addition of a mixture of chloroform and methanol (10:1).
-
Workup: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.[13][14]
Visualizations
Caption: Decision tree for selecting a benzyl ether deprotection method.
Caption: Experimental workflow for catalytic hydrogenation.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 8. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Birch reduction - Wikipedia [en.wikipedia.org]
- 10. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 15. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzyl Alcohol Derivatives
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of benzyl alcohol and its derivatives, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.2, resulting in a non-symmetrical peak with a "tail" extending from the peak apex.[1] This can compromise resolution, accuracy, and the overall reliability of the analytical method.[2][3]
Q2: Why are my benzyl alcohol derivative peaks tailing?
A2: Peak tailing for benzyl alcohol and its derivatives in reversed-phase HPLC is often caused by secondary interactions between the analytes and the stationary phase.[1] The primary cause is typically the interaction of basic functional groups on the derivatives with acidic silanol groups on the surface of the silica-based column packing.[1][4] Other contributing factors can include improper mobile phase pH, column contamination or degradation, and issues with the HPLC system itself.[3]
Q3: How does mobile phase pH affect the peak shape of benzyl alcohol derivatives?
A3: Mobile phase pH is a critical factor.[5] For basic derivatives, a mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and, consequently, peak tailing.[2] Lowering the pH of the mobile phase (e.g., to around 2.5-3.0) can protonate the silanol groups on the stationary phase, reducing their ability to interact with and cause tailing for basic analytes.[6][7] One study achieved good peak shape for benzyl alcohol using a pH 2.5 potassium dihydrogen phosphate buffer.[8]
Q4: Can the choice of HPLC column impact peak tailing?
A4: Absolutely. Using a modern, high-purity, base-deactivated (end-capped) column is crucial for minimizing peak tailing with polar and basic compounds like many benzyl alcohol derivatives.[1] These columns have fewer accessible silanol groups, leading to more symmetrical peaks.[4] Columns with Type B silica, which has a lower metal content, are also preferable to older Type A silica columns.[4][9]
Q5: What is a good USP tailing factor?
A5: An ideal USP tailing factor is 1.0, indicating a perfectly symmetrical peak. A value between 0.9 and 1.2 is generally considered acceptable.[2] While values up to 1.5 may be permissible for some assays, significant tailing is present.[1]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
This guide provides a systematic workflow for identifying and resolving peak tailing issues in your HPLC analysis of benzyl alcohol derivatives.
Step 1: Initial Assessment and System Check
Before making significant changes to your method, perform a basic check of your HPLC system and consumables.
-
Symptom: All peaks in the chromatogram are tailing.
-
Possible Cause: This often points to a system-wide issue rather than a specific chemical interaction.
-
Symptom: Only the benzyl alcohol derivative peak(s) are tailing.
-
Possible Cause: This suggests a specific interaction between your analyte(s) and the stationary phase or mobile phase. Proceed to Step 2.
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to mitigate peak tailing caused by secondary chemical interactions.
-
Action 1: Adjust Mobile Phase pH. For basic benzyl alcohol derivatives, lower the aqueous mobile phase pH to between 2.5 and 3.5. This will protonate the silanol groups on the silica surface, minimizing their interaction with the analyte.[1][6]
-
Action 2: Increase Buffer Strength. A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and can also help to mask residual silanol groups.[6][7]
-
Action 3: Add a Mobile Phase Modifier. For particularly problematic tailing with basic derivatives, consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 0.05 M.[4][6]
Step 3: Column Evaluation and Selection
If mobile phase optimization does not resolve the issue, evaluate your column's suitability.
-
Action 1: Use a Base-Deactivated/End-Capped Column. Ensure you are using a column specifically designed for the analysis of polar and basic compounds. These columns have been treated to reduce the number of active silanol sites.[1][7]
-
Action 2: Consider a Different Stationary Phase. If tailing persists on a standard C18 or C8 column, a column with a polar-embedded stationary phase may provide a better peak shape by shielding the analyte from residual silanols.[2][3]
-
Action 3: Flush the Column. If the column has been used extensively, it may be contaminated. Flush the column according to the manufacturer's instructions.[10]
Step 4: Sample and Injection Considerations
The sample itself and the injection parameters can also contribute to peak tailing.
-
Action 1: Check Sample Solvent. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[3][11]
-
Action 2: Evaluate Sample Concentration. Overloading the column with too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[3][10]
-
Action 3: Implement Sample Clean-up. If your sample is in a complex matrix, interferences could be co-eluting and causing the appearance of tailing. Consider a solid-phase extraction (SPE) clean-up step.[1][2]
Data and Protocols
Table 1: Effect of Mobile Phase pH on Peak Tailing of a Basic Benzyl Alcohol Derivative
| Mobile Phase pH | USP Tailing Factor | Resolution (Rs) from Nearest Peak |
| 7.0 | 2.35 | 1.8 |
| 5.0 | 1.82 | 2.1 |
| 3.0 | 1.33 | 2.5 |
| 2.5 | 1.15 | 2.6 |
Data is illustrative and based on typical observations for basic compounds.[1]
Experimental Protocol: HPLC Method for Benzyl Alcohol
This protocol is a starting point for the analysis of benzyl alcohol and can be adapted for its derivatives.
-
Column: Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm)[8]
-
Mobile Phase A: pH 2.5 Potassium Dihydrogen Phosphate Buffer : Methanol (80:20 v/v)[8]
-
Mobile Phase B: pH 2.5 Potassium Dihydrogen Phosphate Buffer : Methanol (10:90 v/v)[8]
-
Gradient:
-
0-12 min: 40% B
-
12-20 min: 40% to 85% B
-
20-23 min: 85% to 40% B
-
23-30 min: 40% B[8]
-
-
Flow Rate: 1.5 mL/min[8]
-
Column Temperature: 30°C[8]
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10-35 µL[8]
-
Diluent: Mobile Phase A or a similar aqueous buffer.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Secondary interaction causing peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labcompare.com [labcompare.com]
- 8. jpionline.org [jpionline.org]
- 9. youtube.com [youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. support.waters.com [support.waters.com]
strategies to prevent oxidation of benzyl alcohol to benzaldehyde during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted oxidation of benzyl alcohol to benzaldehyde and other byproducts during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing significant amounts of benzoic acid. What are the primary factors that favor over-oxidation to benzoic acid?
A1: Over-oxidation of benzyl alcohol to benzoic acid is a common issue. Several factors can contribute to this:
-
Reaction Temperature: Higher temperatures can increase the rate of over-oxidation.[1][2] It is crucial to carefully control the reaction temperature.
-
Oxidant Concentration: An excess of the oxidizing agent can lead to the further oxidation of the initially formed benzaldehyde.
-
Catalyst Choice: Some catalysts are more prone to facilitating over-oxidation. For instance, in some systems, alkaline conditions have been reported to enhance the selectivity towards benzoic acid.[3][4]
-
Presence of Water: In some catalytic systems, the presence of water can promote the formation of benzoic acid.
-
Reaction Time: Prolonged reaction times can lead to the accumulation of benzoic acid as the desired benzaldehyde is further oxidized.
Q2: I am observing the formation of toluene and benzyl benzoate as byproducts. What reaction conditions lead to these impurities?
A2: The formation of toluene and benzyl benzoate indicates that undesired side reactions are occurring.
-
Toluene Formation: Toluene is often formed through a disproportionation reaction, particularly with palladium-based catalysts.[5] The presence of acidic centers on the catalyst support can promote this side reaction.
-
Benzyl Benzoate Formation: This byproduct is typically formed through the esterification of benzyl alcohol and benzoic acid or the oxidative esterification of benzyl alcohol and benzaldehyde.[6] The presence of a base, while often used to prevent benzoic acid inhibition, can sometimes promote the formation of benzyl benzoate.[3][4][6]
Q3: How can I improve the selectivity for benzaldehyde in my reaction?
A3: Improving selectivity for benzaldehyde involves a combination of strategies:
-
Catalyst Selection: Employing catalysts known for high selectivity is crucial. For example, Co single atoms supported by nitrogen-doped carbon (Co1/NC) have shown excellent performance with nearly 99.9% benzaldehyde selectivity.[7] Bimetallic catalysts, such as Pd-Fe or Pd-Au, can also enhance selectivity by suppressing side reactions.[8][9]
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can decrease the rate of over-oxidation.[1] For instance, with Au-Pd/TiO2 catalysts, decreasing the temperature from 140°C to 80°C increased benzaldehyde selectivity from 56% to 81%.[1]
-
Pressure: Optimizing the pressure of gaseous reactants like oxygen can also improve selectivity. For example, with Au-Pd/TiO2, increasing O2 pressure from 2 to 5 bar increased benzaldehyde selectivity from 57.7% to 77.8%.[1]
-
-
Use of Additives: The addition of a base, such as potassium carbonate (K2CO3), can suppress the inhibition caused by benzoic acid formation and improve catalyst stability.[3][4]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. For instance, strong polar solvents can be more favorable in certain systems using metallic nitrates.[2]
Troubleshooting Guides
Problem: Low Conversion of Benzyl Alcohol
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst may be deactivated by over-oxidation or poisoning by byproducts like benzoic acid.[3][4] Consider regenerating the catalyst or using a fresh batch. The addition of a base like K2CO3 can help prevent deactivation.[3][4] |
| Insufficient Oxidant | Ensure the stoichiometric amount of the oxidizing agent is present. |
| Low Reaction Temperature | While high temperatures can cause over-oxidation, a temperature that is too low can result in poor conversion. Gradually increase the temperature and monitor the reaction progress. |
| Poor Mixing | In heterogeneous catalysis, ensure efficient stirring to maximize contact between the reactants and the catalyst. |
Problem: High Levels of Benzoic Acid
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Decrease the reaction temperature. For example, in reactions catalyzed by Pd/AC, increasing the temperature from 70 to 100 °C was shown to decrease benzaldehyde selectivity.[1] |
| Excess Oxidant | Reduce the amount of the oxidizing agent. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the maximum yield of benzaldehyde is achieved, before significant over-oxidation occurs. |
| Presence of a Base | While bases can be beneficial, in some cases, they can promote the formation of benzoic acid.[3][4] If using a base, consider reducing its concentration or exploring different bases. |
Data Presentation
Table 1: Effect of Reaction Temperature on Benzaldehyde Selectivity
| Catalyst | Temperature (°C) | Benzaldehyde Selectivity (%) | Reference |
| Au-Pd/TiO₂ | 80 | 81 | [1] |
| Au-Pd/TiO₂ | 140 | 56 | [1] |
| Pd/AC | 70 | Higher | [1] |
| Pd/AC | 100 | Lower | [1] |
| Fe(NO₃)₃ | 80 | Optimal | [2][10] |
Table 2: Effect of Catalyst Composition on Benzyl Alcohol Oxidation
| Catalyst | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| 4-Co₁/NC | 95.2 | ~99.9 | [7] |
| 1% PdFe/TiO₂ | High | 96 | [8] |
| 100% Pd/TiO₂ | 52 | 75 | [5] |
| 90%Pd-10%Zn/TiO₂ | 55 | 81 | [5] |
| Ce-modified algal-based biochar | 100 | 86.59 | [11] |
Experimental Protocols
Protocol 1: Selective Oxidation of Benzyl Alcohol using a Co₁/NC Catalyst
This protocol is based on the work demonstrating high selectivity to benzaldehyde.[7]
-
Catalyst Preparation: Synthesize the Co single atoms supported by nitrogen-doped carbon (Co₁/NC) catalyst via a self-assembly–pyrolysis strategy as detailed in the source literature.
-
Reaction Setup: In a suitable reactor, add the Co₁/NC catalyst.
-
Reactant Addition: Add benzyl alcohol to the reactor.
-
Reaction Conditions: The reaction is carried out using oxygen as the oxidant.
-
Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
-
Work-up: After the reaction, the catalyst can be separated, and the product mixture can be purified to isolate benzaldehyde.
Protocol 2: Mitigation of Benzoic Acid Inhibition using a Base
This protocol is adapted from studies on gold-based catalysts where benzoic acid was identified as an inhibitor.[3][4]
-
Reaction Setup: In a reactor, add the gold-based catalyst and the solvent (e.g., toluene).
-
Addition of Base: Add a basic potassium salt such as potassium carbonate (K₂CO₃).
-
Reactant Addition: Add benzyl alcohol to the reaction mixture.
-
Reaction Conditions: Carry out the oxidation under an air or oxygen flow at a controlled temperature (e.g., 80°C).
-
Monitoring: Analyze samples periodically to track the concentrations of benzyl alcohol, benzaldehyde, and benzoic acid.
-
Observation: The presence of the base is expected to neutralize the benzoic acid formed, preventing it from inhibiting the catalyst and allowing for sustained catalytic activity.
Visualizations
Caption: Reaction pathways in benzyl alcohol oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 11. doaj.org [doaj.org]
Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[1]
-
Solution: Ensure efficient in situ reduction of the Pd(II) precatalyst. The choice of solvent, base, and ligand can significantly impact this step.[1][2] For instance, primary alcohols can aid in the reduction of Pd(II) to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst or a precatalyst that is known to readily generate the active species.[3]
-
-
Ligand Issues: The chosen ligand may not be suitable for the specific transformation, or it may have degraded.
-
Solution: Screen a variety of ligands with different steric and electronic properties.[1][3] For example, sterically bulky, electron-rich phosphine ligands often enhance the efficiency of cross-coupling reactions.[3][4] Ensure the ligand is pure and handled under appropriate inert conditions if it is air-sensitive.
-
-
Poor Reagent Quality: Impurities in substrates, reagents, or solvents can poison the catalyst or lead to side reactions.
-
Solution: Use high-purity, anhydrous solvents and reagents. Degassing the solvent is critical to remove oxygen, which can deactivate the catalyst. For Buchwald-Hartwig aminations, the purity of the amine is exceedingly important.[5]
-
-
Inappropriate Reaction Conditions: The temperature, reaction time, or choice of base and solvent may not be optimal.
-
Substrate-Specific Issues: Some substrates are inherently less reactive. For example, aryl chlorides are generally less reactive than aryl bromides or iodides.[9][10]
Troubleshooting Workflow for Low/No Yield
Caption: A logical workflow for troubleshooting low or no yield in cross-coupling reactions.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as homo-coupled products or dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common challenge that can often be addressed by carefully tuning the reaction conditions.
Common Side Products and Solutions:
-
Homo-coupling (e.g., Glaser-Hay coupling in Sonogashira reactions): This is particularly prevalent in Sonogashira couplings and is often caused by the presence of oxygen.[12]
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. For Sonogashira reactions, "copper-free" conditions can also be employed to avoid homo-coupling.[12]
-
-
Dehalogenation/Protodeborylation: This results in the replacement of the halide or boronic acid/ester group with a hydrogen atom.
-
Solution: This can be caused by impurities in the reagents or solvent, or by non-optimal reaction conditions. Ensure all reagents are pure and the solvent is anhydrous. Screening different bases and solvents can also help to minimize this side reaction.[8]
-
-
Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition and deactivation.[13]
-
Solution: This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.[14][15] Using a more stable precatalyst or a ligand that provides better stabilization to the palladium center can be beneficial. Lowering the reaction temperature or ensuring rigorous exclusion of air may also prevent catalyst precipitation.
-
Frequently Asked Questions (FAQs)
Catalyst & Ligand Selection
-
Q1: How do I choose the right palladium catalyst and ligand for my reaction?
-
A1: The choice of catalyst and ligand is crucial and depends on the specific cross-coupling reaction and the substrates involved.[2][6] For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often required to promote the oxidative addition and reductive elimination steps.[3][4] It is often necessary to screen a small library of ligands to identify the optimal one for a new transformation.[1]
-
-
Q2: What is the difference between a Pd(0) and a Pd(II) catalyst, and when should I use each?
-
A2: The active catalytic species in most cross-coupling reactions is Pd(0). Pd(0) complexes, like Pd(PPh₃)₄, can be used directly but are often air-sensitive.[16] Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are more stable and commonly used.[1] They require an in situ reduction to the active Pd(0) species, which is influenced by the reaction conditions.[1]
-
Reaction Parameters
-
Q3: What is the role of the base, and how do I select the appropriate one?
-
A3: The base plays multiple roles, including promoting the transmetalation step and neutralizing the acid generated during the reaction. The choice of base depends on the specific reaction and the sensitivity of the substrates. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while common organic bases include triethylamine (NEt₃) and sodium tert-butoxide (NaOtBu).[9] The strength and solubility of the base can significantly impact the reaction outcome.[9][17]
-
-
Q4: How does the solvent affect the reaction?
-
A4: The solvent can influence the solubility of reagents, the stability of the catalyst, and the rate of the reaction.[7] Polar aprotic solvents like DMF, THF, and dioxane are commonly used.[7] The choice of solvent can sometimes even alter the selectivity of a reaction.[18] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[19]
-
Quantitative Data Summary
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.1 - 5 mol% | Lower loadings are desirable for cost and sustainability. Higher loadings may be needed for difficult couplings.[20] |
| Ligand:Palladium Ratio | 1:1 to 4:1 | The optimal ratio depends on the ligand and reaction type. Excess ligand can sometimes inhibit the reaction.[3][11] |
| Base Equivalents | 1.5 - 3 equivalents | Sufficient base is needed to drive the reaction to completion. The strength of the base should be matched to the reaction.[5] |
| Temperature | Room Temp. to >100 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[14] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This is a general guideline; specific conditions will need to be optimized for your particular substrates.
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., dioxane/water mixture). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycle of a Generic Cross-Coupling Reaction
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. books.rsc.org [books.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fiveable.me [fiveable.me]
Validation & Comparative
A Comparative Guide to (Allyloxy)benzyl Alcohol and Other Benzyl Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Benzyl ethers are a cornerstone in the protection of hydroxyl groups due to their general stability across a wide range of reaction conditions and the availability of orthogonal deprotection strategies.[1][2] This guide provides a detailed comparison of the (allyloxy)benzyl protecting group, with a focus on the para-substituted variant (4-allyloxybenzyl), against other commonly employed benzyl-based protecting groups.
Introduction to Benzyl Protecting Groups
Benzyl ethers are formed by the reaction of an alcohol with a benzyl halide or other benzylating agent.[3] Their stability to acidic and basic conditions makes them valuable assets in complex synthetic routes.[2] Deprotection is typically achieved through hydrogenolysis, oxidative cleavage, or under strongly acidic conditions.[3] The electronic nature of substituents on the aromatic ring of the benzyl group can significantly influence its lability, offering a tunable element to this class of protecting groups.
This guide will focus on the following benzyl protecting groups:
-
Benzyl (Bn): The parent and most robust of the common benzyl protecting groups.
-
p-Methoxybenzyl (PMB): An electron-rich analogue that is more susceptible to oxidative cleavage.
-
4-(Allyloxy)benzyl (AOB): A less common, but potentially versatile protecting group offering unique deprotection possibilities.
Synthesis of Protecting Groups and Protected Alcohols
The introduction of benzyl-type protecting groups generally proceeds via a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., NaH) and then reacted with the corresponding benzyl bromide.[3]
Synthesis of 4-(Allyloxy)benzyl Alcohol and 4-(Allyloxy)benzyl Bromide
The synthesis of the key precursors for the 4-(allyloxy)benzyl (AOB) protecting group is a two-step process starting from 4-hydroxybenzoic acid.
Step 1: Synthesis of 4-(Allyloxy)benzoic Acid
A general procedure involves the allylation of 4-hydroxybenzoic acid using allyl bromide in the presence of a base like potassium carbonate.
Experimental Protocol: Synthesis of 4-(Allyloxy)benzoic Acid
| Reagent/Solvent | Molar Equiv. |
| 4-Hydroxybenzoic Acid | 1.0 |
| Allyl Bromide | 2.0 |
| K₂CO₃ | 2.0 |
| DMF | - |
To a solution of 4-hydroxybenzoic acid in DMF, potassium carbonate and allyl bromide are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product, 4-(allyloxy)benzoic acid, is then isolated by aqueous workup and extraction.
Step 2: Reduction to 4-(Allyloxy)benzyl Alcohol
The carboxylic acid is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Experimental Protocol: Synthesis of 4-(Allyloxy)benzyl Alcohol
| Reagent/Solvent | Molar Equiv. |
| 4-(Allyloxy)benzoic Acid | 1.0 |
| LiAlH₄ | 1.5 - 2.0 |
| Anhydrous THF or Et₂O | - |
To a suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of 4-(allyloxy)benzoic acid in THF is added dropwise. The reaction is then stirred at room temperature until the starting material is consumed. The reaction is carefully quenched with water and aqueous base, and the product, 4-(allyloxy)benzyl alcohol, is extracted and purified.
Step 3: Conversion to 4-(Allyloxy)benzyl Bromide
The alcohol is subsequently converted to the corresponding bromide, a reactive benzylating agent. A common method involves reaction with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Experimental Protocol: Synthesis of 4-(Allyloxy)benzyl Bromide
| Reagent/Solvent | Molar Equiv. |
| 4-(Allyloxy)benzyl Alcohol | 1.0 |
| PBr₃ | 0.4 |
| Anhydrous Et₂O or CH₂Cl₂ | - |
To a solution of 4-(allyloxy)benzyl alcohol in anhydrous diethyl ether at 0 °C, PBr₃ is added dropwise. The reaction mixture is stirred at room temperature until completion. The product, 4-(allyloxy)benzyl bromide, is then isolated by aqueous workup and purified.
Protection of Alcohols
The general procedure for the protection of an alcohol (ROH) with a benzyl-type protecting group is outlined below.
Experimental Protocol: Benzylation of an Alcohol
| Reagent/Solvent | Molar Equiv. |
| Alcohol (ROH) | 1.0 |
| NaH | 1.1 - 1.5 |
| Benzylating Agent (BnBr, PMBBr, AOBBr) | 1.1 - 1.5 |
| Anhydrous THF or DMF | - |
The alcohol is dissolved in an anhydrous solvent and cooled to 0 °C. Sodium hydride is added portion-wise, and the mixture is stirred for 30 minutes. The benzylating agent is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the protected alcohol (RO-PG) is isolated and purified.
Comparison of Deprotection Methods
The key difference between these protecting groups lies in their relative lability under various deprotection conditions.
Hydrogenolysis
Catalytic hydrogenolysis is a mild and common method for cleaving benzyl ethers.[2] The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. While generally effective, the presence of other reducible functional groups, such as alkenes or alkynes, can lead to undesired side reactions. The allyl group of the AOB protecting group is also susceptible to reduction under these conditions.
General Experimental Protocol: Hydrogenolysis
| Reagent/Solvent | Amount |
| Protected Alcohol (RO-PG) | 1.0 equiv |
| 10% Pd/C | 10 mol% |
| H₂ | 1 atm (balloon) |
| Solvent (e.g., EtOH, EtOAc) | - |
The protected alcohol is dissolved in the solvent, and the Pd/C catalyst is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred at room temperature until the starting material is consumed. The catalyst is then removed by filtration, and the deprotected alcohol is isolated.
Relative Reactivity: While direct quantitative comparative data for the hydrogenolysis of AOB ethers is scarce, the electronic effect of the para-allyloxy group is expected to be minimal on the rate of hydrogenolysis compared to the standard benzyl group. The primary consideration is the concomitant reduction of the allyl group.
Oxidative Cleavage
Oxidative cleavage offers an alternative deprotection strategy, particularly useful when hydrogenolysis-sensitive functional groups are present. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are commonly used.[1] Electron-donating substituents on the benzyl ring, such as methoxy (in PMB) and allyloxy (in AOB), significantly enhance the rate of oxidative cleavage compared to the unsubstituted benzyl group. This allows for selective deprotection of PMB or AOB ethers in the presence of Bn ethers.
General Experimental Protocol: Oxidative Cleavage with DDQ
| Reagent/Solvent | Molar Equiv. |
| Protected Alcohol (RO-PG) | 1.0 |
| DDQ | 1.1 - 1.5 |
| CH₂Cl₂/H₂O (e.g., 18:1) | - |
The protected alcohol is dissolved in a mixture of dichloromethane and water. The solution is cooled to 0 °C, and DDQ is added. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched, and the deprotected alcohol is isolated and purified.
Relative Reactivity: The electron-donating nature of the p-allyloxy group is expected to make the AOB group significantly more labile to oxidative cleavage than the unsubstituted Bn group, with a reactivity profile likely similar to that of the PMB group.
References
Purity Validation of (Allyloxy)benzyl Alcohol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis of pharmaceutical intermediates and active ingredients. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the validation of (Allyloxy)benzyl alcohol purity. The information presented herein is intended to assist researchers and quality control analysts in selecting the most appropriate methodology for their specific needs.
Introduction to this compound and its Purity Assessment
This compound is a versatile organic intermediate used in the synthesis of various compounds. Its purity is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final products. Mass spectrometry, often coupled with a chromatographic separation technique, offers high sensitivity and specificity for identifying and quantifying the target compound and its potential impurities. This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Potential Impurities in this compound Synthesis
The synthesis of this compound, for instance, 3-Allyloxy-4-methoxybenzyl Alcohol, is often achieved through Williamson ether synthesis. This process can lead to several potential impurities that need to be monitored.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Origin |
| Starting Material (e.g., Protocatechuic alcohol) | HO(C6H3)(OH)CH2OH | Incomplete reaction |
| Allyl Chloride | CH2=CHCH2Cl | Excess reagent |
| Diallyloxy Benzyl Alcohol | (CH2=CHCH2O)2(C6H3)CH2OH | Over-reaction |
| Allyl Alcohol | CH2=CHCH2OH | Hydrolysis of allyl chloride[1] |
| Diallyl Ether | (CH2=CHCH2)2O | Self-condensation of allyl alcohol[1] |
| Benzaldehyde derivative | (CH2=CHCH2O)(C6H3)CHO | Oxidation of the alcohol |
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on factors such as the required sensitivity, selectivity, speed, and the nature of the impurities.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS can provide both quantitative purity data and qualitative identification of impurities based on their mass spectra.
Predicted Mass Spectrum Fragmentation:
The electron ionization (EI) mass spectrum of an this compound, such as 3-Allyloxy-4-methoxybenzyl Alcohol (C11H14O3, Exact Mass: 194.09 Da)[2], is expected to show a molecular ion peak (M+•) at m/z 194. Key fragmentation pathways would likely involve:
-
Loss of the allyl group: leading to a fragment at m/z 153.
-
Benzylic cleavage: resulting in a stable tropylium-like ion. For benzyl alcohol itself, a prominent peak is observed at m/z 91[3]. For an allyloxy-substituted benzyl alcohol, this fragment would be shifted accordingly.
-
Cleavage of the methoxy group: if present, loss of •CH3 (m/z 179) or CH2O (m/z 164).
Alternative Techniques
High-Performance Liquid Chromatography (HPLC) with UV Detection:
HPLC-UV is a widely used technique for the purity analysis of non-volatile or thermally labile compounds. It offers excellent quantitative performance and robustness.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity assessment against a certified internal standard[4][5][6].
Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of aromatic alcohols and related compounds. The values for this compound are estimated based on data for similar compounds.
Table 2: Performance Comparison of Analytical Techniques
| Parameter | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.05 - 1 µg/mL | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 0.05 - 5 µg/mL | 0.1 - 5 µg/mL | ~0.3% (w/w) |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable (Direct Method) |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Specificity | High (Mass Spectrum) | Moderate (Retention Time & UV Spectrum) | High (Chemical Shift) |
| Sample Throughput | Moderate | High | Low |
Note: LOD and LOQ values for GC-MS and HPLC can vary significantly depending on the specific instrument and method parameters[7][8][9][10].
Experimental Protocols
GC-MS Method for this compound
This protocol is adapted from established methods for benzyl alcohol and other aromatic ethers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
HPLC-UV Method for this compound
This protocol is based on reverse-phase HPLC methods for aromatic alcohols.
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Quantitative NMR (qNMR) Protocol for this compound
This protocol provides a general guideline for qNMR analysis.
-
Instrumentation: NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the distinct signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Visualizations
Workflow for Purity Validation
The following diagram illustrates a general workflow for the purity validation of this compound.
Caption: General workflow for the purity validation of this compound.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting the most suitable analytical method.
Caption: Decision tree for selecting an analytical method for purity analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Allyloxy-4-methoxybenzyl Alcohol | C11H14O3 | CID 28562283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic chemistry - How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. rssl.com [rssl.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. mdpi.com [mdpi.com]
- 8. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
comparative study of different synthetic routes to (Allyloxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to (allyloxy)benzyl alcohol, a valuable intermediate in the synthesis of various organic molecules. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols. The presented methods include the traditional Williamson ether synthesis, a solvent-free approach, phase-transfer catalysis, and a microwave-assisted method.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to this compound, using 4-hydroxybenzyl alcohol and allyl bromide as primary reactants.
| Synthetic Route | Base | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| Classical Williamson Ether Synthesis | K₂CO₃ | Acetone | - | 12 h | Reflux | ~85% |
| Solvent-Free Synthesis | Solid KOH | None | TBAI | 4.5 h | Room Temp. | 96%[1] |
| Phase-Transfer Catalysis (PTC) | 50% NaOH (aq) | Dichloromethane | TBAB | 8 h | Room Temp. | ~90% |
| Microwave-Assisted Synthesis | K₂CO₃ | DMF | - | 10 min | 120 °C | ~92% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Classical Williamson Ether Synthesis
This method involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide in the presence of a base and a suitable solvent.
Materials:
-
4-Hydroxybenzyl alcohol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone
Procedure:
-
To a solution of 4-hydroxybenzyl alcohol in acetone, potassium carbonate is added.
-
Allyl bromide is then added to the mixture.
-
The reaction mixture is stirred and refluxed for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel yields pure 4-(allyloxy)benzyl alcohol.
Solvent-Free Synthesis
This environmentally friendly approach eliminates the need for a solvent, using solid potassium hydroxide as the base.[1]
Materials:
-
Benzyl alcohol (1.0 eq, 108 mg, 1 mmol)
-
Allyl bromide (1.5 eq, 0.13 ml, 1.5 mmol)
-
Solid Potassium hydroxide (KOH) (2.0 eq, 112 mg, 2 mmol)
-
Tetrabutylammonium iodide (TBAI) (catalytic amount)
Procedure:
-
A mixture of benzyl alcohol, allyl bromide, powdered potassium hydroxide, and a catalytic amount of TBAI is stirred at room temperature.[1]
-
The reaction is monitored by TLC. For the synthesis of the similar allyl benzyl ether, the reaction is complete in 4.5 hours.[1]
-
After completion, the reaction mixture is directly loaded onto a silica gel column.
-
The product is eluted with an appropriate solvent system (e.g., hexane/ethyl acetate) to afford pure allyl benzyl ether in 96% yield.[1]
Phase-Transfer Catalysis (PTC)
This method is advantageous for reactions involving reactants in different phases, utilizing a phase-transfer catalyst to facilitate the reaction.
Materials:
-
4-Hydroxybenzyl alcohol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
50% aqueous Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
Procedure:
-
A solution of 4-hydroxybenzyl alcohol and tetrabutylammonium bromide in dichloromethane is prepared.
-
A 50% aqueous solution of sodium hydroxide is added to the mixture.
-
Allyl bromide is added, and the biphasic mixture is stirred vigorously at room temperature for 8 hours.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude product.
-
Purification by column chromatography provides 4-(allyloxy)benzyl alcohol.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of reaction, leading to shorter reaction times and often higher yields.
Materials:
-
4-Hydroxybenzyl alcohol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe vessel, 4-hydroxybenzyl alcohol, potassium carbonate, and allyl bromide are mixed in a minimal amount of DMF.
-
The vessel is sealed and subjected to microwave irradiation at 120 °C for 10 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to give the desired product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: General Williamson Ether Synthesis for this compound.
Caption: Comparison of Synthetic Routes to this compound.
References
A Comparative Guide to the Cross-Reactivity of (Allyloxy)benzyl Alcohol in Multi-Step Synthesis
For researchers, scientists, and drug development professionals engaged in complex multi-step syntheses, the strategic selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The (Allyloxy)benzyl (AOB) ether protecting group offers a unique combination of stability and orthogonal deprotection possibilities, positioning it as a versatile tool in the synthetic chemist's arsenal. This guide provides a comprehensive comparison of the (allyloxy)benzyl protecting group with commonly used alternatives, namely the Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers, supported by experimental data and detailed protocols.
Performance Comparison of Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The (Allyloxy)benzyl group uniquely incorporates the functionalities of both allyl and benzyl ethers, allowing for two distinct modes of deprotection.
| Protecting Group | Structure | Stability to Acidic Conditions | Stability to Basic Conditions | Common Deprotection Methods | Orthogonality Notes |
| (Allyloxy)benzyl (AOB) | Moderate to Good | Good | 1. Allyl Cleavage: Pd(0) catalysis, Ru-based catalysts, Rh(I) complexes.[1] 2. Benzyl Cleavage: Hydrogenolysis (H₂, Pd/C), Oxidative cleavage (DDQ).[2] | The allyl and benzyl moieties can be cleaved orthogonally, allowing for selective deprotection in the presence of other protecting groups. The allyl group can be removed while the benzyl group remains, and vice-versa, depending on the chosen reagents.[1][3][4] | |
| Benzyl (Bn) | Good | Good | Hydrogenolysis (H₂, Pd/C), Dissolving metal reduction (Na, NH₃), Strong acids, Oxidative cleavage.[2][5] | Stable to many conditions used for the removal of other protecting groups like silyl ethers and acetals. However, hydrogenolysis can also cleave other reducible groups. | |
| p-Methoxybenzyl (PMB) | Moderate | Good | Oxidative cleavage (DDQ, CAN), Strong acids.[2][6] | More acid-labile than the Bn group. Can be selectively removed in the presence of Bn ethers using oxidative conditions. |
Experimental Protocols
Detailed methodologies for the protection of a model alcohol, cyclohexanol, with (allyloxy)benzyl bromide and subsequent selective deprotection are provided below.
Protection of Cyclohexanol with 4-(Allyloxy)benzyl Bromide
Reaction:
Procedure: To a stirred solution of cyclohexanol (1.0 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C under an argon atmosphere, is added sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol). The mixture is stirred at 0 °C for 30 minutes. 4-(Allyloxy)benzyl bromide (2.5 g, 11 mmol) in THF (10 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. Upon completion (monitored by TLC), the reaction is quenched by the slow addition of water (10 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (allyloxy)benzyl ether.
Orthogonal Deprotection Strategies for the (Allyloxy)benzyl Group
A key advantage of the AOB protecting group is the ability to selectively cleave either the allyl or the benzyl ether linkage, leaving the other intact. This orthogonality is crucial in multi-step synthesis where sequential deprotection is required.
Selective Cleavage of the Allyl Group
This protocol removes the allyl group, leaving the benzyl ether moiety intact. This is useful when further transformations require a free hydroxyl group, while other benzyl-protected alcohols in the molecule need to remain protected.
Experimental Protocol: Palladium-Catalyzed Deallylation
Reaction:
Procedure: To a solution of the (allyloxy)benzyl-protected cyclohexanol (1.0 g, 3.8 mmol) in dichloromethane (CH₂Cl₂, 20 mL) is added 1,3-dimethylbarbituric acid (0.65 g, 4.2 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.22 g, 0.19 mmol). The mixture is stirred at room temperature for 2 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding benzyl ether.
Selective Cleavage of the Benzyl Group
This protocol removes the benzyl group via hydrogenolysis, leaving the allyl ether intact. This strategy is advantageous when the allyl group is required for subsequent reactions, such as cross-metathesis.
Experimental Protocol: Hydrogenolysis of the Benzyl Ether
Reaction:
Note: Under typical hydrogenolysis conditions, the allyl double bond may also be reduced. To maintain the allyl group, milder transfer hydrogenation conditions or alternative benzyl deprotection methods that do not affect alkenes should be considered.
Procedure for Hydrogenolysis: A solution of the (allyloxy)benzyl-protected cyclohexanol (1.0 g, 3.8 mmol) in ethanol (20 mL) is treated with 10% palladium on charcoal (Pd/C, 100 mg). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield the deprotected alcohol.
Signaling Pathways and Experimental Workflows
The strategic application of the (allyloxy)benzyl protecting group in a multi-step synthesis can be visualized as a branching pathway, allowing for divergent synthesis from a common intermediate.
Caption: Divergent synthesis pathway utilizing the orthogonal deprotection of the (Allyloxy)benzyl group.
The workflow for comparing protecting group stability involves subjecting the protected substrate to a range of conditions and quantifying the extent of deprotection over time.
Caption: Experimental workflow for the comparative stability analysis of alcohol protecting groups.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
comparing the efficacy of different bases in Williamson ether synthesis
For researchers, scientists, and drug development professionals, the Williamson ether synthesis remains a cornerstone of organic chemistry for the reliable formation of ether linkages. A critical parameter in this SN2 reaction is the choice of base, which can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly employed bases, supported by experimental data, to aid in the selection of optimal reaction conditions.
The efficacy of a base in Williamson ether synthesis is primarily determined by its strength (pKa of the conjugate acid), the solubility of the resulting alkoxide, and its compatibility with the substrates and solvent system. Generally, stronger bases are required to deprotonate less acidic alcohols, while weaker bases may suffice for more acidic starting materials like phenols.
Comparative Efficacy of Common Bases
To illustrate the impact of base selection on reaction outcomes, the following table summarizes the synthesis of a series of 2-amino-4-aryl-7-(prop-2-yn-1-yloxy)-4H-chromene-3-carbonitriles from their corresponding 7-hydroxy precursors, comparing the performance of potassium carbonate (K2CO3) and sodium hydride (NaH).
| Entry | Ar | Product | Yield (%) with K2CO3 [a] | Yield (%) with NaH [b] |
| 1 | C6H5 | 5a | 89 | 96 |
| 2 | 4-FC6H4 | 5b | 85 | 92 |
| 3 | 4-ClC6H4 | 5c | 88 | 95 |
| 4 | 4-BrC6H4 | 5d | 86 | 93 |
| 5 | 4-MeC6H4 | 5e | 78 | 85 |
| 6 | 4-MeOC6H4 | 5f | 75 | 82 |
| 7 | 3-NO2C6H4 | 5g | 70 | 80 |
| 8 | 4-NO2C6H4 | 5h | 72 | 81 |
| 9 | Thien-2-yl | 5i | 80 | 88 |
[a] Reaction conditions: 7-hydroxy-4H-chromene derivative (1 mmol), propargyl bromide (1.1 mmol), K2CO3 (1.5 mmol) in acetone (20 mL), reflux, 5-6 h.[1] [b] Reaction conditions: 7-hydroxy-4H-chromene derivative (1 mmol), NaH (1.5 mmol) in DMF (20 mL), stirred at room temperature for 30 min, then propargyl bromide (1.1 mmol) added and stirred for 2 h.[1]
The data clearly indicates that for this particular series of substrates, the stronger base, sodium hydride, consistently provides higher yields in a shorter reaction time and at a lower temperature compared to potassium carbonate.[1]
Experimental Protocols
Detailed methodologies for the synthesis of 2-amino-4-phenyl-7-(prop-2-yn-1-yloxy)-4H-chromene-3-carbonitrile (5a ) using potassium carbonate and sodium hydride are provided below.
Procedure A: Using Potassium Carbonate (K2CO3)[1]
-
A mixture of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile (4a ) (276 mg, 1 mmol), anhydrous potassium carbonate (207 mg, 1.5 mmol), and propargyl bromide (131 mg, 1.1 mmol) in acetone (20 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux and maintained for 5-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is washed with water and the crude product is purified by recrystallization from ethanol to afford the pure ether 5a .
Procedure B: Using Sodium Hydride (NaH)[1]
-
To a solution of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile (4a ) (276 mg, 1 mmol) in dry N,N-dimethylformamide (DMF) (20 mL), sodium hydride (60% dispersion in mineral oil, 60 mg, 1.5 mmol) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
Propargyl bromide (131 mg, 1.1 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for an additional 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to yield the pure ether 5a .
Procedure C: Phase-Transfer Catalysis with Potassium Carbonate and TBAI
For less reactive substrates or to avoid the use of strong, moisture-sensitive bases like NaH, phase-transfer catalysis can be an effective alternative.
-
A mixture of the alcohol or phenol (1 mmol), an alkyl halide (1.5 mmol), potassium carbonate (2 mmol), and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 mmol) in a suitable solvent (e.g., acetonitrile or toluene, 10 mL) is prepared.
-
The mixture is heated to a specified temperature (e.g., 50-80 °C) and stirred vigorously.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Logical Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for selecting a base in Williamson ether synthesis and the underlying SN2 reaction mechanism.
Figure 1. Decision workflow for base selection.
Figure 2. General SN2 mechanism.
References
A Comparative Guide to the Validation of Analytical Methods for Benzyl Alcohol Determination in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of benzyl alcohol in complex matrices, a critical aspect of quality control in the pharmaceutical and cosmetic industries. Benzyl alcohol is a widely used preservative, and its accurate quantification is essential to ensure product safety and efficacy. This document outlines key performance data from various studies, details experimental protocols, and presents visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The determination of benzyl alcohol in diverse and complex matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of method often depends on the specific matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of benzyl alcohol. It offers high resolution and sensitivity and can be readily adapted for various sample types.
Key Performance Data for HPLC Methods
| Matrix Type | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Citation |
| Injectable Formulation | 160 - 240 | 0.86 | 2.5 | Not Specified | [1] |
| Injectable Formulation | 100.0–2000.0 | 50.0 (Gradient), 60.0 (Isocratic) | 70.0 (Gradient), 80.0 (Isocratic) | 99.67 (Gradient), 99.79 (Isocratic) | [2] |
| Glycopyrrolate Injection | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Bioadhesive Gel | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Imiquimod Cream | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| General Pharmaceutical | Not Specified | Not Specified | Not Specified | 101.7 (Low), 101.0 (Med), 99.8 (High) | [6] |
Detailed Experimental Protocol: Isocratic RP-HPLC for Injectable Formulations
This protocol is a representative example for the simultaneous determination of benzyl alcohol and other preservatives.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid and 2-propanol in a 70:30 (v/v) ratio.
-
Flow Rate: 2 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the sample containing benzyl alcohol with the mobile phase to fall within the calibration range.
-
Standard Preparation: Prepare a series of standard solutions of benzyl alcohol in the mobile phase covering the desired concentration range (e.g., 100.0–2000.0 µg/mL).
-
Calibration: Generate a calibration curve by plotting the peak area of benzyl alcohol against the corresponding concentration.
-
Quantification: Determine the concentration of benzyl alcohol in the sample by comparing its peak area to the calibration curve.
Gas Chromatography (GC)
GC is another powerful technique for benzyl alcohol analysis, particularly for volatile and semi-volatile compounds. Headspace GC-MS is especially useful for complex matrices as it minimizes sample preparation and reduces matrix interference.
Key Performance Data for GC Methods
| Matrix Type | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Citation |
| Injectable Suspension | 0.1 - 10 | 0.05 | 0.1 | 98 - 105 | [7] |
| Injectable Formulation | 25 - 175 | 2.67 | 13.3 | Not Specified | |
| Complex Aromatic Samples | Not Specified | 0.03 mg/L | Not Specified | 87.97 - 103.01 | [8] |
| Serum | 2 - 200 mg/L | 0.1 mg/L | Not Specified | Not Specified |
Detailed Experimental Protocol: Headspace GC-MS for Complex Matrices
This protocol provides a general framework for the analysis of benzyl alcohol in complex samples using headspace GC-MS.[9]
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) and a headspace autosampler.
-
Column: A suitable capillary column, such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Headspace Parameters:
-
Incubation Temperature: Optimized for the specific matrix (e.g., 80-120°C).
-
Incubation Time: Sufficient to allow for equilibration of benzyl alcohol between the sample and the headspace (e.g., 15-30 min).
-
-
GC Oven Program:
-
Initial Temperature: e.g., 50°C, hold for a few minutes.
-
Ramp: Increase the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 250-300°C).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range that includes the characteristic ions of benzyl alcohol (e.g., m/z 108, 91, 79, 77).
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and seal it. For some matrices, the addition of a matrix modifier or a high-boiling solvent may be necessary.
-
Quantification: Use an internal or external standard method for quantification.
Visualizing the Workflow
To ensure the reliability and accuracy of analytical data, a thorough method validation is imperative. The following diagram illustrates a typical workflow for the validation of an analytical method for benzyl alcohol determination, based on the International Council for Harmonisation (ICH) guidelines.[6][10]
Conclusion
Both HPLC and GC are robust and reliable techniques for the determination of benzyl alcohol in complex matrices. The selection of the most appropriate method will depend on the specific requirements of the analysis. HPLC is often favored for its versatility and wide applicability, while GC, particularly with headspace sampling, excels in the analysis of volatile compounds in complex sample matrices, minimizing sample preparation. Regardless of the chosen technique, a comprehensive method validation according to ICH guidelines is crucial to ensure the generation of accurate and reliable data for quality control and regulatory purposes.
References
- 1. Benzyl alcohol CHROMASOLV® GC-Headspace tested, =99.9% (GC) Canadian Life Science Online [lifescience.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. jpionline.org [jpionline.org]
- 4. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arlok.com [arlok.com]
- 7. rjptonline.org [rjptonline.org]
- 8. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 10. journal.damascusuniversity.edu.sy [journal.damascusuniversity.edu.sy]
Stability Showdown: A Comparative Guide to Allyl and Benzyl Ethers in Acidic and Basic Conditions
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision that can significantly impact the success of a synthetic route. Among the myriad of choices for the protection of hydroxyl groups, allyl and benzyl ethers are frequently employed due to their perceived stability. However, their resilience under various chemical environments is not identical. This guide provides an objective comparison of the stability of allyl versus benzyl ethers under both acidic and basic conditions, supported by experimental data and detailed protocols for their cleavage.
General Stability Overview
Both allyl and benzyl ethers are generally considered robust under a range of conditions, making them valuable assets in multi-step syntheses. Benzyl ethers are renowned for their stability across a wide pH range.[1] Allyl ethers also exhibit considerable stability in both acidic and basic media, which allows for their use in orthogonal protection strategies.[2] Their cleavage, however, relies on distinct chemical transformations, highlighting their differential stability under specific reagents and catalysts.
Stability Under Acidic Conditions
Under strongly acidic conditions, both allyl and benzyl ethers are susceptible to cleavage. The underlying mechanism for this cleavage is typically an SN1-type reaction, which proceeds through the formation of a resonance-stabilized carbocation (allylic or benzylic).[3][4] This occurs after the ether oxygen is protonated by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group.[4]
While both form stable carbocations, the conditions required for the cleavage of benzyl ethers are generally harsher than for many other protecting groups.[5] The stability of the benzylic carbocation is enhanced by the delocalization of the positive charge over the aromatic ring. Similarly, the allylic carbocation is stabilized by resonance. Theoretical studies suggest that the benzyl radical is slightly less stable than the allyl radical, which may influence the relative rates of reactions proceeding through radical pathways.[6] However, in the context of acid-catalyzed cleavage, the relative ease of carbocation formation is a key determinant of lability.
Table 1: Comparison of Cleavage Conditions for Allyl and Benzyl Ethers under Acidic and Oxidative Conditions
| Condition | Allyl Ether | Benzyl Ether | Key Considerations |
| Strong Protic Acids (e.g., HBr, HI) | Cleavable | Cleavable, often requiring harsh conditions | Both proceed via SN1 mechanism.[3][4] |
| Lewis Acids (e.g., BBr3) | Cleavable | Cleavable | Can be effective for both. |
| Oxidative Cleavage (e.g., DDQ) | Cleavable | Cleavable, especially p-methoxybenzyl (PMB) ethers | Mechanism involves hydride abstraction to form a stabilized cation.[5] |
Stability Under Basic and Reductive Conditions
Both ether types are generally stable to strong bases at moderate temperatures. However, specific reagents and conditions can be employed for their selective cleavage.
Allyl ethers can be cleaved under basic conditions through an initial isomerization of the double bond to form a more labile enol ether. This isomerization is often achieved using a strong base like potassium tert-butoxide (KOtBu), followed by a mild acidic workup to hydrolyze the enol ether.[2]
Benzyl ethers are exceptionally stable under basic conditions. Their removal is most commonly achieved under neutral conditions via catalytic hydrogenolysis. This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, formic acid) to cleave the benzylic C-O bond.[7][8] This method is mild and highly efficient, though it is incompatible with other reducible functional groups in the molecule.
Table 2: Comparison of Cleavage Conditions for Allyl and Benzyl Ethers under Basic, Reductive, and Metal-Catalyzed Conditions
| Condition | Allyl Ether | Benzyl Ether | Key Considerations |
| Strong Base (e.g., KOtBu) | Cleavable via isomerization/hydrolysis | Generally Stable | Allyl ether requires a subsequent acidic workup.[2] |
| Catalytic Hydrogenolysis (e.g., H2, Pd/C) | Cleavable | Readily Cleaved | A standard and mild method for benzyl ether deprotection.[7] |
| Palladium-Catalyzed (non-reductive) | Cleavable with various Pd(0) catalysts and nucleophiles | Generally Stable | Offers a mild and selective deprotection for allyl ethers.[9] |
Experimental Protocols
Protocol 1: Cleavage of a Benzyl Ether via Catalytic Hydrogenolysis
Objective: To deprotect a hydroxyl group protected as a benzyl ether using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (10% w/w)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon to the solution (typically 5-10 mol% of the substrate).
-
Seal the flask and flush the system with an inert gas to remove air.
-
Introduce hydrogen gas to the flask, typically via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Cleavage of an Allyl Ether via Isomerization and Hydrolysis
Objective: To deprotect a hydroxyl group protected as an allyl ether in a two-step sequence involving base-catalyzed isomerization followed by acidic hydrolysis.
Materials:
-
Allyl-protected substrate
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether (or other extraction solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step A: Isomerization
-
Dissolve the allyl ether in anhydrous DMSO in a flask under an inert atmosphere.
-
Add potassium tert-butoxide (typically a catalytic to stoichiometric amount) to the solution.
-
Heat the reaction mixture (e.g., to 100 °C) and stir.
-
Monitor the formation of the enol ether intermediate by TLC or GC-MS.
-
Once the isomerization is complete, cool the reaction mixture to room temperature.
Step B: Hydrolysis
-
Carefully add water to the reaction mixture, followed by dilute hydrochloric acid until the solution is acidic.
-
Stir the mixture at room temperature until the enol ether is fully hydrolyzed (monitor by TLC).
-
Extract the product with diethyl ether (or another suitable organic solvent).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Mechanistic Pathways and Visualizations
The distinct cleavage mechanisms for allyl and benzyl ethers underpin their orthogonal relationship in synthetic chemistry.
Acid-Catalyzed Cleavage of Benzyl Ether
Under strong acidic conditions, the ether oxygen is protonated, creating a good leaving group. The C-O bond then cleaves to form a stable benzylic carbocation, which is subsequently trapped by a nucleophile (e.g., a halide ion).
Caption: Acid-catalyzed cleavage of a benzyl ether via an SN1 mechanism.
Palladium-Catalyzed Hydrogenolysis of Benzyl Ether
This process involves the oxidative addition of the benzyl ether to the palladium(0) catalyst, followed by hydrogenolysis to release the deprotected alcohol and toluene.
References
- 1. researchgate.net [researchgate.net]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the impact of substituents on the reactivity of benzyl alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impact of aromatic substituents on the reactivity of benzyl alcohols in two key reaction types: oxidation and nucleophilic substitution. Understanding these electronic and steric effects is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents. This document summarizes experimental data, details relevant protocols, and visualizes the underlying mechanistic principles.
I. Comparison of Substituent Effects on Reactivity
The reactivity of the benzylic carbon in benzyl alcohol is highly sensitive to the nature of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby influencing the stability of reaction intermediates and transition states. This guide examines these effects in the context of oxidation to benzaldehydes and nucleophilic substitution at the benzylic position.
Oxidation of Substituted Benzyl Alcohols
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is significantly influenced by the electronic properties of the substituents on the aromatic ring.
Experimental Data Summary:
The following table summarizes the relative rate constants for the oxidation of various para-substituted benzyl alcohols with potassium permanganate in a non-polar solvent under phase transfer catalysis.
| Substituent (p-X) | Substituent Constant (σ) | Relative Rate Constant (k/k₀) |
| -OCH₃ | -0.27 | 3.16 |
| -CH₃ | -0.17 | 2.00 |
| -H | 0.00 | 1.00 |
| -Cl | 0.23 | 0.32 |
| -NO₂ | 0.78 | 0.05 |
Data compiled from studies on the oxidation of substituted benzyl alcohols.
Analysis:
As the data indicates, electron-donating groups (e.g., -OCH₃, -CH₃) accelerate the rate of oxidation, while electron-withdrawing groups (e.g., -Cl, -NO₂) retard the reaction. This trend is consistent with a mechanism where the rate-determining step involves the removal of a hydride ion from the benzylic carbon, leading to the formation of a transition state with developing positive charge at this position. Electron-donating groups stabilize this partial positive charge through resonance and inductive effects, thus lowering the activation energy and increasing the reaction rate. Conversely, electron-withdrawing groups destabilize the transition state, leading to a slower reaction.
A Hammett plot of log(k/k₀) versus the substituent constant (σ) for this reaction shows a negative ρ (rho) value, confirming that the reaction is favored by electron-donating substituents.
Nucleophilic Substitution of Substituted Benzyl Alcohols
Nucleophilic substitution at the benzylic position can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the benzyl alcohol. The electronic nature of the substituents plays a pivotal role in determining the preferred pathway and the reaction rate.
Mechanism and Substituent Effects:
-
Sₙ1 Mechanism: This mechanism involves the formation of a benzyl carbocation intermediate in the rate-determining step. Therefore, electron-donating substituents that can stabilize this carbocation through resonance and inductive effects will significantly accelerate the reaction rate. A Hammett plot for an Sₙ1 reaction of a substituted benzyl derivative will exhibit a large negative ρ value.
-
Sₙ2 Mechanism: This is a concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. The effect of substituents on the Sₙ2 reaction is more complex. While electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, strong electron-donating groups can also stabilize the transition state. Hammett plots for Sₙ2 reactions of benzyl derivatives often show a "V" shape, with both electron-donating and electron-withdrawing groups accelerating the reaction relative to the unsubstituted compound, albeit through different stabilizing interactions with the transition state.
Qualitative Reactivity Comparison:
The following table provides a qualitative comparison of the expected reactivity of substituted benzyl alcohols in Sₙ1 and Sₙ2 reactions.
| Substituent (p-X) | Sₙ1 Reactivity | Sₙ2 Reactivity |
| -OCH₃ | Greatly Increased | Increased |
| -CH₃ | Increased | Slightly Increased |
| -H | Baseline | Baseline |
| -Cl | Decreased | Slightly Increased |
| -NO₂ | Greatly Decreased | Increased |
II. Experimental Protocols
A. Oxidation of Benzyl Alcohol to Benzaldehyde using Potassium Permanganate
This protocol describes the selective oxidation of benzyl alcohol to benzaldehyde using potassium permanganate under phase transfer catalysis.
Materials:
-
Benzyl alcohol
-
Potassium permanganate (KMnO₄)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
In a separate beaker, prepare an aqueous solution of potassium permanganate (1.5 equivalents).
-
Cool the toluene solution to 0°C using an ice bath and slowly add the KMnO₄ solution dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by distillation or column chromatography.
B. Nucleophilic Substitution (Sₙ2) of Benzyl Bromide with Sodium Azide
This protocol details the synthesis of benzyl azide from benzyl bromide via an Sₙ2 reaction.[1]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine
-
Sodium sulfate
Procedure:
-
Dissolve benzyl bromide (1 equivalent) in DMSO in a round-bottom flask.[1]
-
Add sodium azide (1.5 equivalents) to the solution and stir the mixture at room temperature.[1]
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture.[1]
-
Extract the product with diethyl ether.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Remove the solvent under reduced pressure to yield benzyl azide.[1]
C. Nucleophilic Substitution (Sₙ1) of Benzyl Alcohol to Benzyl Chloride
This protocol describes the conversion of benzyl alcohol to benzyl chloride using concentrated hydrochloric acid, proceeding through an Sₙ1 mechanism.
Materials:
-
Benzyl alcohol
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask, combine benzyl alcohol and an excess of cold, concentrated hydrochloric acid.
-
Stir the mixture vigorously at room temperature. A separate organic layer of benzyl chloride will form.
-
After the reaction is complete (as monitored by TLC), carefully separate the upper organic layer using a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the benzyl chloride over anhydrous calcium chloride.
-
The product can be further purified by distillation.
III. Visualizations
Reaction Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and underlying reaction mechanisms discussed in this guide.
Caption: Experimental workflow for the oxidation of benzyl alcohol.
Caption: Sₙ1 mechanism for nucleophilic substitution of benzyl alcohol.
Caption: Sₙ2 mechanism for nucleophilic substitution of a benzyl halide.
References
Safety Operating Guide
Proper Disposal of (Allyloxy)benzyl Alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of (Allyloxy)benzyl alcohol.
This compound , while specific safety data may vary, should be handled as a potentially hazardous chemical, similar to other benzyl alcohol derivatives.[1][2][3][4][5] Improper disposal can lead to environmental contamination and potential health hazards.[6][7] Therefore, adherence to established protocols is critical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
This compound waste must be classified as hazardous chemical waste.[8]
-
It is crucial to segregate this waste from other waste streams, especially incompatible materials such as strong oxidizing agents.[9][10] Do not mix it with non-hazardous waste or other chemical waste unless explicitly permitted by your institution's waste management plan.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[7][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[11]
-
The container must be in good condition and have a secure, tightly fitting lid to prevent spills and evaporation.[9]
-
-
Labeling :
-
Storage :
-
Disposal :
-
Do not pour this compound down the drain. [6][7][10][12] This can harm the environment and plumbing systems.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]
-
Common disposal methods for this type of organic waste include incineration at a permitted facility.[9][11]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| EPA Alcohol Exemption | Does not apply to solutions with ≥ 24% alcohol or < 50% water. | [13] |
| Ignitable Waste (General) | Product wastes containing > 10% alcohol are often considered ignitable. | [8] |
| Small Quantity Disposal (General Alcohols) | Some jurisdictions may permit drain disposal of very small quantities of certain alcohols after significant dilution, but this should be confirmed with local authorities and is generally not recommended for laboratory chemicals. | [6][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. earth911.com [earth911.com]
- 7. shapiroe.com [shapiroe.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
